molecular formula C10H10O2 B573346 1-(Benzofuran-5-yl)ethanol CAS No. 181819-99-8

1-(Benzofuran-5-yl)ethanol

Cat. No.: B573346
CAS No.: 181819-99-8
M. Wt: 162.188
InChI Key: PEZBLWQGTBTVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzofuran-5-yl)ethanol is a benzofuran derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. The benzofuran scaffold is recognized as a privileged structure in drug discovery due to its diverse biological profile . Researchers investigate this class of compounds for a wide spectrum of pharmacological applications. Benzofuran derivatives have demonstrated potential as anticancer agents, with studies showing that specific substitutions on the core structure can lead to compounds that inhibit tumor cell proliferation . The mechanism of action varies, including the inhibition of key enzymes and the disruption of cellular signaling pathways critical for cancer cell survival . Furthermore, the benzofuran core is a key structural component in compounds explored for their antimicrobial and antioxidant activities . Some synthetic benzofuran derivatives are reported to possess superior antioxidant activity compared to established compounds, making them valuable tools for studying oxidative stress in biological systems . This compound is presented to the research community as a building block for the synthesis of more complex molecules and for probing the structure-activity relationships that underpin these diverse biological effects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181819-99-8

Molecular Formula

C10H10O2

Molecular Weight

162.188

IUPAC Name

1-(1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3

InChI Key

PEZBLWQGTBTVEA-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OC=C2)O

Synonyms

5-Benzofuranmethanol, -alpha--methyl-

Origin of Product

United States

Foundational & Exploratory

5-substituted benzofuran derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications[1]

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for drug discovery across oncology, neurology, and infectious diseases.[1][2][3] While the 2- and 3-positions constitute the primary vectors for target engagement, the 5-position serves as a critical "tuning knob" for physicochemical properties, metabolic stability, and electronic modulation of the aromatic core. This guide provides an in-depth analysis of 5-substituted benzofurans, detailing synthetic access, SAR (Structure-Activity Relationship) logic, and validated experimental protocols for researchers.

The Benzofuran Scaffold: The 5-Position Advantage

The benzofuran ring system consists of a benzene ring fused to a furan ring.[3][4] In drug design, the 5-position (para to the furan oxygen) is electronically unique.

  • Electronic Modulation: Substituents at C5 directly influence the electron density of the furan ring via resonance, affecting the pKa of the system and its interaction with biological targets (e.g.,

    
    -
    
    
    
    stacking).
  • Metabolic Blockade: The C5 position is a common site for CYP450-mediated hydroxylation in unsubstituted benzofurans. Introducing halogens (F, Cl) or blocking groups (OMe) at C5 significantly extends half-life (

    
    ).
    
  • Lipophilicity Tuning: 5-substitution allows for precise adjustment of LogP without sterically disrupting the primary binding interactions often occurring at the C2/C3 distinct vectors.

Synthetic Architectures

Accessing 5-substituted benzofurans requires strategic planning, either by selecting pre-functionalized starting materials (e.g., 5-substituted salicylaldehydes) or by late-stage functionalization.

Core Synthetic Pathways

We categorize synthesis into three primary methodologies:

  • Rap-Stoermer Condensation: Robust for 2-aroylbenzofurans.

  • Sonogashira Coupling/Cyclization: Ideal for 2-arylbenzofurans.[5]

  • Intramolecular C-H Activation: Modern, atom-economical approach.

BenzofuranSynthesis cluster_legend Reaction Class Start1 5-Substituted Salicylaldehyde Inter1 O-Alkylation Start1->Inter1 + Alpha-Haloketone (Rap-Stoermer) Start2 2-Halophenol (5-Substituted) Inter2 Sonogashira Coupling Start2->Inter2 + Terminal Alkyne Pd(PPh3)2Cl2 / CuI Prod 5-Substituted Benzofuran Inter1->Prod Base/Heat Cyclization Inter2->Prod Cyclization (One-pot) CH Transition Metal Catalysis

Figure 1: Primary synthetic routes to access 5-substituted benzofuran scaffolds. The choice of pathway depends on the availability of the 5-functionalized phenol precursor.

Medicinal Chemistry & SAR Landscape[1][4][5][8][9][10]

The biological activity of 5-substituted benzofurans is highly context-dependent. Below is a breakdown by therapeutic area.

A. Oncology (Tubulin Inhibition & Cytotoxicity)

Substituents at the 5-position are pivotal for mimicking the pharmacophore of Combretastatin A-4 , a potent tubulin polymerization inhibitor.

  • Key Insight: A 5-methoxy (5-OMe) group often correlates with maximal potency in 2-aroylbenzofurans. It mimics the methoxy pattern of the colchicine binding site on tubulin.

  • Data Point: In a series of 2-(3',4',5'-trimethoxybenzoyl)benzofurans, the 5-OMe derivative showed IC50 values < 20 nM against HeLa cell lines, whereas the 5-H analog was significantly less potent (IC50 > 100 nM) [1].

B. Neuroscience (Alzheimer's & AChE Inhibition)

In the design of Acetylcholinesterase (AChE) inhibitors, the benzofuran core acts as a bioisostere for the indanone moiety of Donepezil.[6]

  • SAR Logic:

    • 5,6-Dimethoxy: Enhances electron density, improving

      
      -cation interactions with the quaternary ammonium of the catalytic triad.
      
    • 5-Bromo/Chloro: In 2-phenylbenzofuran derivatives, a 5-halogen improves selectivity for Butyrylcholinesterase (BChE) over AChE, a desirable profile for late-stage Alzheimer's [2].

C. Antimicrobial Agents

5-Substituted benzofurans (specifically 5-halo and 5-nitro) exhibit broad-spectrum activity.

  • Mechanism: Disruption of bacterial cell membrane potential and inhibition of DNA gyrase.

  • Trend: Electron-withdrawing groups (EWG) like 5-NO2 or 5-F at the 5-position generally increase potency against Gram-positive bacteria (e.g., S. aureus) compared to electron-donating groups [3].

SAR Visualization

SAR_Logic Core Benzofuran Scaffold Pos5 Position 5 (The Tuning Knob) Core->Pos5 OMe 5-Methoxy (-OMe) Pos5->OMe Halo 5-Halogen (-F, -Cl, -Br) Pos5->Halo Nitro 5-Nitro (-NO2) Pos5->Nitro Tubulin High Tubulin Affinity (Anti-Cancer) OMe->Tubulin Mimics Colchicine Metab Metabolic Stability ( CYP Blockade ) Halo->Metab Blocks Hydroxylation BChE BChE Selectivity (Alzheimer's) Halo->BChE Hydrophobic Pocket Fit AntiBac Antimicrobial Potency (Gram +) Nitro->AntiBac Electronic Effect

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of specific 5-position substitutions.

Quantitative Data Summary
Therapeutic Area5-SubstituentTargetActivity (IC50/MIC)Reference
Anti-Cancer -OMeTubulin Polymerization16 - 24 nM (HeLa)[1]
Alzheimer's -BrBChE0.7 µM[2]
Alzheimer's -OMe, -OMe (5,6-di)AChE10 nM[4]
Osteogenic -CONH2CDK8Potent (Qualitative)[5]
Antimicrobial -ClE. coliMIC < 10 µg/mL[3]
Experimental Protocol: Synthesis of 5-Bromo-2-phenylbenzofuran

A validated protocol using the Rap-Stoermer reaction, chosen for its operational simplicity and high tolerance of 5-position substituents.

Objective: Synthesis of 5-bromo-2-phenylbenzofuran from 5-bromosalicylaldehyde.

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • Phenacyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

  • Tetrabutylammonium iodide (TBAI, 0.1 eq - Catalyst)

Step-by-Step Methodology:

  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (5 mmol) in Acetonitrile (20 mL).

  • Addition: Add Phenacyl bromide (5.5 mmol) and TBAI (0.5 mmol) to the solution.

  • Basification: Add anhydrous

    
      (12.5 mmol) in a single portion.
    
  • Reaction: Reflux the mixture at 80-85°C. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2). The reaction typically reaches completion within 3-5 hours.

    • Checkpoint: The disappearance of the salicylaldehyde spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Purify the crude product via column chromatography (Silica gel, 100-200 mesh) using a gradient of Hexane/Ethyl Acetate.

  • Characterization: Confirm structure via

    
    -NMR. The C3-H proton of the benzofuran ring typically appears as a singlet around 
    
    
    
    7.0-7.5 ppm.
Future Outlook

The "5-position" remains a fertile ground for innovation. Emerging trends include:

  • PROTACs: Utilizing 5-functionalized benzofurans as warheads to recruit E3 ligases for targeted protein degradation.

  • C-H Activation: Direct C5-H arylation of unsubstituted benzofurans using Ru/Pd catalysis to rapidly generate libraries without pre-functionalized precursors.

References
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Source: MDPI (Molecules) URL:[Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Source: MDPI (Pharmaceuticals) URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: Journal of Advanced Pharmaceutical Technology & Research URL:[Link]

  • 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors. Source: DARU Journal of Pharmaceutical Sciences URL:[Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Source: Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

The Benzofuran-5-yl Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Benzofuran in Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a cornerstone in the design of novel therapeutic agents.[1][2][3] Its rigid, planar structure and unique physicochemical properties make it an attractive framework for developing molecules that can interact with a wide array of biological targets.[4] This guide delves into the specific pharmacophore properties of the benzofuran-5-yl moiety, a key building block that has demonstrated significant potential across diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[5][6][7]

The versatility of the benzofuran nucleus allows for substitutions at various positions, with the 5-position being a particularly strategic site for modulating pharmacological activity.[6] The electronic nature and placement of substituents on the benzofuran skeleton can greatly influence the molecule's drug-like properties, including its binding affinity, selectivity, and pharmacokinetic profile.[8] This guide will provide a comprehensive analysis of the structural and electronic features of the benzofuran-5-yl moiety that contribute to its pharmacophoric character.

Core Pharmacophoric Features of the Benzofuran-5-yl Moiety

The pharmacophoric properties of the benzofuran-5-yl moiety arise from a combination of its structural rigidity, aromaticity, and the electronic influence of the fused furan ring. These features create a unique chemical environment that can be exploited for targeted drug design.

1. Aromatic and Hydrophobic Interactions: The bicyclic ring system of benzofuran is predominantly hydrophobic and capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a protein's active site. The 5-position, being part of the benzene ring, directly contributes to this aromatic character.

2. Hydrogen Bonding Capabilities: While the core benzofuran structure is not a strong hydrogen bond donor or acceptor, substituents at the 5-position can introduce these critical functionalities. Hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups at the C-5 position can act as key hydrogen bond donors and acceptors, anchoring the ligand to its biological target. For instance, a hydroxyl group at the C-6 position, adjacent to the 5-position, has been shown to be crucial for the antibacterial activity of some benzofuran derivatives.[7]

3. Dipole and Quadrupole Moments: The oxygen atom in the furan ring introduces a dipole moment, influencing the molecule's overall polarity and interaction with polar residues in a binding pocket. The distribution of electron density across the benzofuran ring system, which is influenced by substituents at the 5-position, can lead to favorable electrostatic interactions with the target protein.

4. Steric and Conformational Influence: The 5-position offers a vector for substitution that can be used to probe the steric constraints of a binding site. Bulky substituents can be introduced to enhance selectivity or to occupy specific sub-pockets within the target protein. The rigid nature of the benzofuran scaffold limits conformational flexibility, which can be advantageous in reducing the entropic penalty upon binding.

Applications in Drug Design: Targeting Diverse Pathologies

The unique pharmacophoric features of the benzofuran-5-yl moiety have been successfully leveraged in the development of a wide range of biologically active compounds.

Neurodegenerative Diseases: A Beacon of Hope for Alzheimer's Treatment

The benzofuran scaffold has shown considerable promise in the development of therapies for Alzheimer's disease (AD).[9][10] Derivatives incorporating the benzofuran-5-yl moiety have been designed as inhibitors of key enzymes implicated in the pathogenesis of AD, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

For example, 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives have been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase involved in tau protein hyperphosphorylation, a hallmark of AD.[12][13] These compounds demonstrated good brain permeability, a critical attribute for centrally acting drugs.[12][13]

Oncology: A Versatile Scaffold for Anticancer Agents

Benzofuran derivatives have revealed significant potential as anticancer agents, with the substitution pattern on the ring being crucial for their cytotoxic activity.[1][5] The benzofuran-5-yl moiety has been incorporated into molecules designed to inhibit various targets in cancer cells, including protein kinases and tubulin.[14][15][16]

Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-5 positions can be critical for cytotoxic activity.[1] For instance, 3,5-disubstituted benzofuran has been identified as a useful scaffold for orally active osteogenic compounds that inhibit cyclin-dependent kinase 8 (CDK8).[17]

Antimicrobial and Antifungal Activity

The benzofuran core is a recognized pharmacophore for designing antimicrobial agents.[4][18] Benzofuran-5-ol derivatives, in particular, have demonstrated promising antifungal activity against a range of pathogenic fungi.[19] The presence of a hydroxyl group at the 5-position can be a key determinant of antifungal potency.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran-5-yl derivatives is highly dependent on the nature and position of the substituents. Key SAR insights include:

  • Hydrogen Bonding is Key: The introduction of hydrogen bond donors or acceptors at the 5-position, or adjacent positions, is often crucial for potent biological activity, as seen in antimicrobial and some anticancer agents.[7]

  • Lipophilicity and Permeability: The overall lipophilicity of the molecule, which can be fine-tuned by substituents at the 5-position, plays a critical role in its pharmacokinetic properties, including membrane permeability and oral bioavailability.[12][13]

  • Steric Bulk and Selectivity: The size and shape of the substituent at the 5-position can influence selectivity for a particular biological target by exploiting specific features of the binding pocket.[17]

Experimental Protocols: A Workflow for Benzofuran-5-yl Derivative Synthesis

The synthesis of benzofuran-5-yl derivatives often involves multi-step reaction sequences. A general workflow for the synthesis and evaluation of these compounds is outlined below.

General Synthetic Workflow

Synthetic Workflow Start Starting Material (e.g., 2,3-dihydro-1-benzofuran-5-carbaldehyde) Step1 Functional Group Transformation (e.g., Esterification) Start->Step1 Iodine, KOH Step2 Benzofuran Ring Formation/Modification (e.g., Bromination) Step1->Step2 NBS, Bromine Step3 Introduction of Side Chains (e.g., Suzuki Coupling) Step2->Step3 Aryl Boronic Acid Step4 Final Modification and Purification Step3->Step4 Hydrolysis, etc. End Target Benzofuran-5-yl Derivative Step4->End

Caption: A generalized synthetic workflow for benzofuran-5-yl derivatives.

Step-by-Step Methodology (Example based on GSK-3β inhibitors[12]):

  • Esterification: Commercially available 2,3-dihydro-1-benzofuran-5-carbaldehyde is converted to its corresponding ester using iodine and potassium hydroxide.

  • Aromatization and Bromination: The resulting ester is treated with N-bromosuccinimide (NBS) followed by bromine to afford the 3-bromobenzofuran.

  • Hydrazide Formation: The bromo-ester is reacted with hydrazine to prepare the corresponding hydrazide.

  • Oxadiazole Ring Formation: The hydrazide is reacted with triethyl orthoacetate to form the 1,3,4-oxadiazole ring.

  • Suzuki Coupling: The 3-bromo-benzofuran intermediate is coupled with a desired aryl boronic acid to introduce the side chain at the 3-position.

  • Final Modifications: Further chemical modifications, such as hydrolysis of an ester to a carboxylic acid, can be performed as needed.

  • Purification: The final compound is purified using standard techniques like column chromatography and characterized by spectroscopic methods (NMR, MS).

Data Presentation: A Summary of Biological Activities

The following table summarizes the biological activities of representative benzofuran-5-yl derivatives.

Compound ClassTargetBiological ActivityReference(s)
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazoleGSK-3βPotent and selective inhibition, good BBB penetration[12][13]
3,5-disubstituted benzofuransCDK8Orally active osteogenic compounds[17]
Benzofuran-5-ol derivativesFungal cell componentsPromising antifungal activity[19]
2-Arylbenzofuran derivativesButyrylcholinesterasePotent and selective inhibition

Logical Relationships: The Path from Scaffold to Drug Candidate

The development of a drug candidate based on the benzofuran-5-yl moiety follows a logical progression from initial scaffold identification to preclinical evaluation.

Drug Discovery Pathway Scaffold Benzofuran-5-yl Scaffold Identification SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Chemical Synthesis & Biological Screening LeadGen Lead Compound Generation SAR->LeadGen Identification of Potent Hits LeadOpt Lead Optimization (ADME/Tox) LeadGen->LeadOpt Iterative Design & Synthesis Preclinical Preclinical Candidate Selection LeadOpt->Preclinical In vivo Efficacy & Safety Studies

Caption: The drug discovery pathway for benzofuran-5-yl based therapeutics.

Conclusion: An Enduring and Versatile Pharmacophore

The benzofuran-5-yl moiety stands out as a privileged and highly versatile scaffold in medicinal chemistry. Its unique combination of structural rigidity, aromaticity, and amenability to chemical modification at the 5-position provides a powerful platform for the design of novel therapeutic agents targeting a wide spectrum of diseases. The continued exploration of the chemical space around this remarkable core promises to yield the next generation of innovative medicines. As our understanding of its pharmacophoric properties deepens, the benzofuran-5-yl moiety will undoubtedly remain a focal point of drug discovery efforts for years to come.

References

  • 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • (PDF)
  • Recent Advancement of Benzofuran in Tre
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed.
  • 2-{3-[4-(Alkylsulfinyl)
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PMC.
  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.
  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • Full article: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - Taylor & Francis.
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - Frontiers.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymeriz
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Benzofuran – Knowledge and References - Taylor & Francis.
  • Synthesis and antifungal activity of benzofuran-5-ols - ResearchG
  • (PDF)
  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiprolifer
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combin
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.
  • Mini review on important biological properties of benzofuran deriv
  • Mini Review on Important Biological Properties of Benzofuran Deriv

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(Benzofuran-5-yl)ethanol via Selective Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of 1-(Benzofuran-5-yl)ethanol, a valuable chiral intermediate in medicinal chemistry, through the chemical reduction of 5-acetylbenzofuran. Benzofuran derivatives are cornerstone scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The successful and efficient synthesis of functionalized benzofurans is therefore a critical step in the development of novel therapeutics. This guide details a robust and scalable method using sodium borohydride, explaining the chemical principles behind the procedural choices, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction and Synthetic Strategy

The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with significant pharmacological applications.[4][5] The target molecule, 1-(Benzofuran-5-yl)ethanol, contains a secondary alcohol, a key functional group that can serve as a handle for further synthetic transformations or as a critical pharmacophoric element. Its synthesis from the readily available ketone, 5-acetylbenzofuran, is a fundamental transformation in organic synthesis.

The conversion of a ketone to a secondary alcohol is a reduction reaction, characterized by the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. While several methods exist for this transformation, including catalytic hydrogenation, the use of metal hydride reagents is often preferred for its operational simplicity and high efficiency on a laboratory scale.[6][7]

Causality of Reagent Selection:

For this protocol, Sodium Borohydride (NaBH₄) was selected as the reducing agent. This choice is predicated on several key advantages that ensure a trustworthy and selective reaction:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), it does not reduce less reactive functional groups like esters, amides, or carboxylic acids under standard conditions.[8][9] This selectivity is crucial for complex molecules where multiple functional groups may be present.

  • Operational Simplicity: The reaction can be performed in protic solvents like methanol or ethanol at ambient or sub-ambient temperatures, simplifying the experimental setup.[10]

  • Safety Profile: While requiring careful handling, NaBH₄ is significantly safer and easier to manage than LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions.

The overall synthetic transformation is illustrated below.

dot

Caption: Reduction of 5-acetylbenzofuran to 1-(benzofuran-5-yl)ethanol.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale and can be adjusted accordingly. All operations involving sodium borohydride should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • 5-acetylbenzofuran (≥97% purity)

    • Sodium borohydride (NaBH₄, ≥98% purity, powder)

    • Methanol (MeOH, anhydrous)

    • Ethyl acetate (EtOAc, ACS grade)

    • Deionized water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel (125 mL)

    • Rotary evaporator

    • Glassware for chromatography

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

Sodium borohydride is a hazardous chemical that requires strict safety measures.

  • Water Reactivity: NaBH₄ reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[11] All glassware must be dry.

  • Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[11]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile gloves.[12][13]

  • Handling: Handle NaBH₄ under an inert atmosphere if possible, or weigh it quickly in a fume hood. Do not allow it to come into contact with water during storage or handling.[11]

Step-by-Step Procedure

A. Reaction Setup and Execution

  • Dissolution: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-acetylbenzofuran (e.g., 160 mg, 1.0 mmol).

  • Add anhydrous methanol (10 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes.

  • Reagent Addition: Carefully add sodium borohydride (e.g., 45 mg, 1.2 mmol, 1.2 equivalents) to the cooled solution in small portions over 5 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).[10][14] The reaction is typically complete within 1-2 hours, as indicated by the complete consumption of the starting ketone (visualized under UV light).

B. Work-up and Isolation

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add deionized water (10 mL) dropwise to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved.

  • After gas evolution has ceased, slowly add 1 M HCl (5 mL) to neutralize the mixture and decompose the borate salts.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a 125 mL separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (20 mL) and then brine (20 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which should be a pale yellow oil or solid.

C. Purification

  • Purify the crude material by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to isolate the pure 1-(Benzofuran-5-yl)ethanol.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data and Characterization

The identity and purity of the synthesized 1-(Benzofuran-5-yl)ethanol should be confirmed using standard analytical techniques.

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Starting Material 5-AcetylbenzofuranCommercially available ketone precursor.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective reagent for ketone reduction.[9]
Stoichiometry 1.2 equivalents of NaBH₄A slight excess ensures complete conversion of the ketone.[15]
Solvent MethanolEffectively dissolves both substrate and reagent; acts as a proton source.
Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity; reaction proceeds efficiently at RT.
Reaction Time 1 - 2 hoursTypically sufficient for complete conversion as monitored by TLC.
Work-up Aqueous HCl quenchNeutralizes the reaction and decomposes borate complexes.
Purification Flash Column ChromatographyStandard method for removing impurities and isolating the pure alcohol.
Expected Yield 85 - 95%Typical yield for this type of reduction.
Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show the disappearance of the acetyl methyl singlet from the starting material (~δ 2.6 ppm) and the appearance of new signals corresponding to the product. Key signals include a doublet for the new methyl group (~δ 1.6 ppm), a quartet for the methine proton (CH-OH) (~δ 5.0 ppm), a broad singlet for the hydroxyl proton (-OH), and characteristic aromatic and furan protons.[16]

  • ¹³C NMR (CDCl₃, 100 MHz): The most significant change will be the disappearance of the ketone carbonyl signal (~δ 198 ppm) and the appearance of a new signal for the alcohol-bearing carbon (~δ 68 ppm).

  • IR Spectroscopy (thin film): Expect the appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and the disappearance of the sharp carbonyl (C=O) stretch from the starting material at ~1680 cm⁻¹.

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from setup to final product characterization.

dot

G A Setup Dissolve 5-acetylbenzofuran in MeOH in a flask. B Cooling Place flask in an ice bath to reach 0 °C. A->B C Reduction Add NaBH₄ portion-wise. Stir at room temperature. B->C D Monitoring Follow reaction progress by TLC. C->D 1-2 hours E Quenching Cool to 0 °C and add H₂O, then 1M HCl. D->E Upon completion F Isolation Remove MeOH, perform ethyl acetate extraction. E->F G Drying & Concentration Dry organic layer (Na₂SO₄) and evaporate solvent. F->G H Purification Purify crude product via flash column chromatography. G->H I Characterization Confirm structure and purity (NMR, IR, MS). H->I

Caption: Experimental workflow for the synthesis of 1-(benzofuran-5-yl)ethanol.

Conclusion

This application note presents a reliable and high-yielding protocol for the synthesis of 1-(Benzofuran-5-yl)ethanol from 5-acetylbenzofuran using sodium borohydride. The methodology is straightforward, employs common laboratory reagents, and incorporates critical safety and handling information. By explaining the rationale behind key procedural steps, this guide serves as a self-validating system for researchers, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The successful application of this protocol will facilitate further research into the diverse and potent biological activities of benzofuran derivatives.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Sodium Borohydride SOP. (n.d.). OSU Chemistry.
  • Sodium borohydride - Safety D
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Bentham Science.
  • Synthesis, Characterization, and Biological Activities of New Benzofuran Deriv
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.).
  • The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. (1980). Canadian Journal of Chemistry.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (1999). NJ.gov.
  • SODIUM BOROHYDRIDE EXTRA PURE - Safety D
  • Sodium borohydride - Standard Operating Procedure. (2012). University of California.
  • Experiment 1. Ketone Reduction by Sodium Borohydride. (n.d.). Course Hero.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Reduction of a ketone using sodium borohydride. (n.d.). The Royal Society of Chemistry.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles. (2020).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). ResearchGate. [Link]

  • Benzofuran Analogs of Amphetamine, Emerging Novel Psychoactive Substances in Colombia: A Narrative Review. (2018). Juniper Publishers.
  • Electrochemical reduction of 2-acetyl benzofuran and its derivatives at glassy carbon electrode. (2007). Indian Journal of Chemical Technology.
  • Benzofuran Synthesis via Acid Catalyzed Cycliz
  • Heterogeneous catalytic hydrogenation of benzofurans. (2023).
  • CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROM
  • Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. (2019).
  • Solved Examine the following H-NMR spectra of | Chegg.com. (2016). Chegg.

Sources

Application Note: Reduction of 1-(benzofuran-5-yl)ethanone to 1-(benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scope

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various anti-arrhythmic agents (e.g., Dronedarone analogs), anti-tumor agents, and antimicrobial compounds. The reduction of 1-(benzofuran-5-yl)ethanone (CAS: 64693-11-8) is a critical intermediate step in functionalizing the C5-position of the benzofuran ring.

Nomenclature Clarification: While colloquially referred to as "reduction to ethanol" due to the starting material's "ethanone" suffix, the chemical product is 1-(benzofuran-5-yl)ethanol (a secondary alcohol). This protocol does not describe the cleavage of the carbon-carbon bond to produce free ethanol (


).

This guide provides two distinct protocols tailored to the downstream requirements of the drug development pipeline:

  • Protocol A (Racemic): A cost-effective, robust reduction using Sodium Borohydride (

    
    ) for generating racemic intermediates or analytical standards.
    
  • Protocol B (Asymmetric): A catalytic Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium catalyst to generate high-enantiomeric excess (

    
    ) chiral alcohols, essential for structure-activity relationship (SAR) studies.
    

Chemical Reaction Pathway

The reduction transforms the


 hybridized carbonyl carbon into an 

hybridized hydroxyl-bearing carbon.

ReactionScheme Substrate 1-(benzofuran-5-yl)ethanone (Ketone) ReagentA Protocol A: NaBH4, MeOH (Racemic) Substrate->ReagentA ReagentB Protocol B: Ru-Cat, HCOONa (Chiral) Substrate->ReagentB Product 1-(benzofuran-5-yl)ethanol (Secondary Alcohol) ReagentA->Product Yield: 90-95% Racemic ReagentB->Product Yield: >90% >95% ee

Figure 1: Divergent synthetic pathways for racemic vs. enantioselective reduction.

Protocol A: Standard Racemic Reduction ( )

Application: Synthesis of racemic standards, non-clinical intermediates, or substrates for subsequent oxidation/substitution. Mechanism: Nucleophilic addition of hydride (


) to the carbonyl carbon.
Materials
  • Substrate: 1-(benzofuran-5-yl)ethanone (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    ) (1.2 eq)[1]
    
  • Solvent: Methanol (anhydrous preferred)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
  • Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(benzofuran-5-yl)ethanone (10 mmol, 1.60 g) in Methanol (30 mL).

    • Expert Insight: Methanol is preferred over ethanol for faster kinetics, but ethanol is a safer substitute if methanol toxicity is a concern in specific lab setups [1].

  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
    • Why?

      
       reduction is exothermic. Controlling temperature prevents solvent boil-off and minimizes side reactions (though benzofurans are generally stable to borohydrides).
      
  • Addition: Add

    
      (12 mmol, 454 mg) portion-wise over 10 minutes.
    
    • Safety: Evolution of hydrogen gas (

      
      ) will occur. Ensure adequate ventilation.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 45–60 minutes.

    • Monitoring: Check completion via TLC (Eluent: 20% EtOAc in Hexanes). The ketone spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quench: Carefully add sat. aq.

    
     (10 mL) to the reaction mixture. Stir for 10 minutes to decompose borate complexes.
    
  • Workup:

    • Remove Methanol under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL) and extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is usually sufficiently pure (>95% NMR). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Application: Synthesis of chiral drug candidates where a specific enantiomer (R or S) is required for biological activity. Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya type) utilizing a Ruthenium catalyst and a chiral diamine ligand.

Materials
  • Substrate: 1-(benzofuran-5-yl)ethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%)

    • Note: Use (S,S)-Ts-DPEN to access the opposite enantiomer.

  • Hydrogen Source: Sodium Formate (

    
    ) (5.0 eq)
    
  • Solvent: EtOAc / Water biphasic system (1:1 v/v) or Water/DCM.

Step-by-Step Methodology
  • Catalyst Prep (In situ or Pre-formed): Weigh RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol) into the reaction vessel.

    • Expert Insight: Commercial "ready-to-use" catalysts are stable and preferred over in-situ generation for reproducibility in GLP environments [2].

  • Solvation: Add 1-(benzofuran-5-yl)ethanone (5.0 mmol, 0.80 g) and EtOAc (10 mL). Stir to dissolve.

  • H-Source Addition: In a separate beaker, dissolve Sodium Formate (25 mmol, 1.7 g) in Water (10 mL).

  • Initiation: Add the aqueous formate solution to the organic substrate/catalyst solution.

  • Reaction: Stir vigorously at

    
     for 12–24 hours.
    
    • Critical: This is a biphasic reaction. Vigorous stirring is essential to maximize the interfacial surface area for phase transfer.

  • Workup:

    • Separate the phases.

    • Extract the aqueous layer with EtOAc (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) to remove residual formate.
      
    • Dry over

      
       and concentrate.
      
  • Analysis: Determine enantiomeric excess (

    
    ) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
    

Comparative Data & Decision Matrix

FeatureProtocol A (

)
Protocol B (Ru-ATH)
Product Chirality Racemic (50:50 mixture)Enantiopure (>95% ee)
Cost Efficiency High (Reagents < $0.10/g)Moderate (Catalyst cost)
Scalability Excellent (Exothermic control required)Excellent (Mild conditions)
Reaction Time < 1 Hour12–24 Hours
Atom Economy Moderate (Borate waste)High (Formate

)

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    
     7.6 (d, 1H), 7.5 (s, 1H), 7.3 (d, 1H), 6.7 (s, 1H, furan-H), 4.95 (q, 1H, CH -OH), 1.55 (d, 3H, CH3 ).
    
  • Key Shift: The ketone methyl singlet (

    
     ppm) shifts to a doublet (
    
    
    
    ppm), and the carbonyl carbon disappears in 13C NMR, replaced by a signal at
    
    
    ppm.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Conversion CheckTLC Check TLC/LCMS Start->CheckTLC Decision1 Starting Material Remains? CheckTLC->Decision1 AddReagent Protocol A: Add 0.5 eq NaBH4 Check moisture in MeOH Decision1->AddReagent Protocol A CheckStirring Protocol B: Increase Stir Rate (Biphasic Issue) Decision1->CheckStirring Protocol B Decision2 Product Formed but Low Yield? Decision1->Decision2 No SM left WorkupIssue Check Aqueous Layer pH (Borate esters need acidic/NH4Cl hydrolysis) Decision2->WorkupIssue Yes

Figure 2: Troubleshooting logic for incomplete reduction or yield loss.

References

  • General Borohydride Reduction Protocol

    • Source: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation (General Methodology)

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Benzofuran Synthesis and Reactivity

    • Source: Journal of Chemical and Pharmaceutical Research, 2017. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds."
    • URL:[Link]

  • Specific Analog Reference (Biocatalysis/Chiral)

    • Source: NIH / PubMed. "Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)
    • URL:[Link]

Sources

Application Notes & Protocols: Biocatalytic Reduction of Benzofuran Ketones for Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Benzofuranols

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic pharmaceuticals.[1] Chiral alcohols derived from benzofuran ketones are crucial building blocks for a wide array of bioactive molecules, including potential anticancer agents, SIRT2 inhibitors, and 5-alpha-reductase inhibitors.[2][3][4] The stereochemistry of the alcohol moiety is often critical for biological activity, making the enantioselective synthesis of these compounds a key challenge in medicinal and process chemistry.[5]

Traditional chemical reduction methods often rely on metal-based catalysts and harsh reaction conditions, which can lead to significant environmental impact and may require complex steps to achieve high enantioselectivity.[6][7] Biocatalysis, utilizing either whole microbial cells or isolated enzymes, presents a powerful and sustainable alternative.[8][9] These methods offer exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.[7][10][11]

This guide provides an in-depth exploration of two primary biocatalytic strategies for the asymmetric reduction of prochiral benzofuran ketones: whole-cell biotransformations and reactions employing isolated ketoreductase (KRED) enzymes coupled with cofactor regeneration systems.

Core Principles: Understanding the Biocatalytic Advantage

The asymmetric reduction of a ketone to a chiral secondary alcohol is catalyzed by a class of NAD(P)H-dependent oxidoreductases, commonly known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[12] The high stereoselectivity of these enzymes stems from the precise three-dimensional arrangement of amino acid residues in the active site, which preferentially binds the substrate in an orientation that favors hydride attack on only one of the two prochiral faces of the carbonyl group.

A critical challenge in using these enzymes is the stoichiometric requirement for the expensive nicotinamide cofactor, NAD(P)H.[13][14] Without an efficient method to regenerate the oxidized cofactor [NAD(P)+] back to its reduced form, the process is economically unviable for any practical scale.[13] The choice between a whole-cell system and an isolated enzyme approach is largely dictated by how this cofactor regeneration is managed.

  • Whole-Cell Systems: The microorganism itself contains all the necessary machinery for cofactor regeneration, using its endogenous metabolic pathways to recycle NAD(P)H by oxidizing a simple, inexpensive co-substrate like glucose.[10][11] This makes the experimental setup simpler but can introduce complexities such as competing side reactions from other cellular enzymes or issues with substrate/product transport across the cell membrane.

  • Isolated Enzyme Systems: This approach offers a "cleaner" reaction environment with fewer side products, as it uses only the specific KRED of interest.[12] However, it mandates the addition of a separate, coupled enzymatic system to regenerate the cofactor, adding components and cost to the reaction mixture.[15]

Strategy 1: Whole-Cell Bioreduction

Whole-cell biocatalysis leverages the intact metabolic machinery of microorganisms (or even plant tissues) to perform the desired chemical transformation. This method is often favored for its operational simplicity and cost-effectiveness, as it bypasses the need for enzyme purification and external cofactor addition.

Causality in Biocatalyst Selection:

The choice of microorganism is paramount. Strains known to possess a diverse array of robust dehydrogenases are ideal candidates. For instance, species of Lactobacillus are well-documented for their ability to reduce various ketones with high stereoselectivity. One study demonstrated the highly efficient reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei BD87E6, achieving a 92% yield with an exceptional enantiomeric excess (ee) of over 99.9%.[16][17] In a notable example of green chemistry, even readily available plant tissues like carrots (Daucus carota) have been successfully used for the enantioselective reduction of benzofuran-2-yl methyl ketone.[6][8][18]

Workflow for Whole-Cell Bioreduction

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Purification Culture 1. Cell Cultivation (e.g., Lactobacillus paracasei) Harvest 2. Cell Harvesting & Washing Culture->Harvest Setup 3. Reaction Setup (Buffer, Cells, Co-substrate) Harvest->Setup Substrate 4. Substrate Addition (Benzofuran Ketone) Setup->Substrate Incubate 5. Incubation (Controlled Temp/Shaking) Substrate->Incubate Extract 6. Product Extraction (e.g., Ethyl Acetate) Incubate->Extract Purify 7. Purification (e.g., Column Chromatography) Extract->Purify Analyze 8. Analysis (Chiral HPLC for ee%) Purify->Analyze

Caption: General workflow for whole-cell biocatalytic ketone reduction.

Protocol 1: Whole-Cell Reduction of 1-(Benzofuran-2-yl)ethanone

This protocol is adapted from the successful reduction using Lactobacillus paracasei BD87E6.[16][17]

Materials:

  • Lactobacillus paracasei BD87E6

  • MRS Broth (for cultivation)

  • 1-(Benzofuran-2-yl)ethanone (Substrate)

  • Glucose (Co-substrate)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.0)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Incubator Shaker

  • Centrifuge

  • Equipment for column chromatography and chiral HPLC analysis

Methodology:

  • Cell Cultivation: Inoculate a sterile flask containing MRS broth with L. paracasei BD87E6. Incubate at 30°C for 24-48 hours, or until a dense culture is obtained.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer (pH 6.0) to remove residual media.

  • Reaction Setup: Resuspend the washed cell pellet in phosphate buffer (pH 6.0) to a final concentration of approximately 50 mg/mL (dry cell weight). Add glucose as a co-substrate to a final concentration of 1-2% (w/v). Rationale: Glucose is the energy and hydride source for the cell's endogenous machinery to regenerate the NADPH required by the ketoreductases.[11]

  • Substrate Addition: Add 1-(benzofuran-2-yl)ethanone to the cell suspension. A starting concentration of 5-10 mM is recommended. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility.

  • Incubation: Incubate the reaction mixture in a shaker at 30°C and 150-200 rpm. Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up and Extraction: Once the reaction has reached completion (typically 24-48 hours), remove the cells by centrifugation. Saturate the aqueous supernatant with NaCl and extract three times with an equal volume of ethyl acetate.

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation: Determine the enantiomeric excess (ee%) of the purified (S)-1-(benzofuran-2-yl)ethanol product using a chiral HPLC column (e.g., Chiralcel OD-H or equivalent).

Data Presentation:

BiocatalystSubstrateConversionee%Product ConfigurationReference
L. paracasei BD87E61-(Benzofuran-2-yl)ethanone92%>99.9%(S)[16][17]
Daucus carota (Carrot)Benzofuran-2-yl methyl ketone-High(S)[8][18]

Strategy 2: Isolated Ketoreductase (KRED) Systems

For applications demanding higher purity and substrate loading, or where whole-cell systems show low activity, isolated enzymes are the preferred choice.[12] This approach necessitates an in vitro cofactor regeneration system. Enzyme-coupled systems are the most common, where a second "sacrificial" dehydrogenase oxidizes a cheap co-substrate to regenerate the NAD(P)H consumed by the primary KRED.[15]

Causality in Regeneration System Selection:

The choice of regeneration system is a trade-off between cost, efficiency, and reaction compatibility.[13]

  • Glucose Dehydrogenase (GDH)/Glucose: A very common and efficient system. Glucose is inexpensive, and the byproduct (gluconic acid) is generally benign. It offers a good balance of efficiency and simplicity.[13]

  • Formate Dehydrogenase (FDH)/Formate: Highly efficient with a key advantage: the byproduct is CO2, which simply evolves from the reaction, driving the equilibrium forward and simplifying downstream purification.[13][19]

  • Phosphite Dehydrogenase (PTDH)/Phosphite: Offers excellent efficiency and operational stability, with the added benefit that the phosphite co-substrate is inexpensive.[13][20]

Mechanism of Coupled KRED/GDH Reaction

Ketone Benzofuran Ketone KRED KRED Ketone->KRED Substrate Alcohol Chiral Benzofuranol NADPH NADPH NADPH->KRED Cofactor NADP NADP+ GDH GDH NADP->GDH Consumed Cofactor KRED->Alcohol Product KRED->NADP GDH->NADPH Regenerated Cofactor Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Co-substrate

Caption: Coupled enzyme system for KRED-catalyzed reduction with GDH-mediated NADPH regeneration.

Protocol 2: KRED-Catalyzed Reduction with GDH Regeneration

Materials:

  • Ketoreductase (KRED) selective for the target benzofuran ketone (commercial screening kits are available).[12]

  • Glucose Dehydrogenase (GDH)

  • NADP+ or NAD+ (catalytic amount)

  • 1-(Benzofuran-2-yl)ethanone (Substrate)

  • D-Glucose (Co-substrate)

  • Triethanolamine (TEA) or Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Magnesium Chloride (often required for GDH activity)

  • Organic solvent for extraction (e.g., Methyl-tert-butyl ether - MTBE)

Methodology:

  • Reaction Setup: In a reaction vessel, combine the buffer (pH 7.0), D-glucose (1.2-1.5 equivalents relative to substrate), and a catalytic amount of NADP+ (e.g., 0.1 mM). Add MgCl2 if required by the GDH (check supplier data sheet).

  • Enzyme Addition: Add the Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED). The optimal enzyme loading should be determined empirically, but a starting point of 1-5 mg/mL for each is common.

  • Substrate Addition: Dissolve the benzofuran ketone substrate in a minimal amount of a co-solvent (e.g., isopropanol) and add it to the reaction mixture. A substrate concentration of 25-100 g/L is often achievable in optimized systems.[12]

  • Incubation: Stir the reaction at a controlled temperature (e.g., 30-35°C). Maintain the pH of the reaction at ~7.0. Rationale: The oxidation of glucose to gluconic acid will lower the pH. A pH-stat or a well-buffered system is crucial to maintain optimal enzyme activity.

  • Monitoring and Work-up: Monitor the reaction by HPLC. Upon completion, the reaction can be worked up by extracting with a suitable organic solvent like MTBE.

  • Purification and Analysis: The organic layer can be washed with brine, dried, and concentrated. The resulting chiral alcohol is then purified via column chromatography or crystallization.

  • Validation: As with Protocol 1, the final enantiomeric excess is determined by chiral HPLC analysis. The Total Turnover Number (TTN) for the cofactor can be calculated (moles of product formed / moles of cofactor added) to evaluate the efficiency of the regeneration system.[13]

Comparative Data for Cofactor Regeneration Systems:

Regeneration SystemCo-substrateTypical Regeneration EfficiencyKey AdvantageReference
Glucose Dehydrogenase (GDH)D-GlucoseHighBalance of efficiency and cost[13]
Formate Dehydrogenase (FDH)FormateHighGaseous byproduct (CO2) simplifies purification[13][19]
Glucose-6-Phosphate Dehydrogenase (G6PDH)Glucose-6-Phosphate96.3%Highest reported efficiency for ketone reduction[13]
Phosphite Dehydrogenase (PTDH)PhosphiteHighInexpensive co-substrate, excellent stability[13][20]
Substrate-Coupled (KRED)IsopropanolVariableSimplest system; no second enzyme needed[15]

Conclusion and Future Outlook

Biocatalytic reduction offers a highly effective, selective, and sustainable platform for the synthesis of valuable chiral benzofuranols. Whole-cell systems provide a simple and cost-effective entry point, ideal for initial screening and smaller-scale synthesis. For more demanding industrial applications requiring high throughput and purity, isolated KREDs coupled with robust cofactor regeneration systems represent a mature and powerful technology. The continued discovery and engineering of novel ketoreductases will further expand the substrate scope and process efficiency, solidifying biocatalysis as an indispensable tool for modern pharmaceutical development.[21]

References

  • Title: Development and optimization of efficient cofactor regeneration systems for NAD (P)
  • Title: Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota)
  • Title: Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits | Green Chemistry Teaching and Learning Community (GCTLC)
  • Title: Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)
  • Title: Carbonyl Reduction Source: Google Cloud Search Result URL
  • Title: Reduction of benzofuran-2-yl methyl ketone with carrot Source: ResearchGate URL
  • Title: Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)
  • Title: Microbial/enzymatic synthesis of chiral drug intermediates Source: PubMed URL
  • Title: Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer Source: ACS Catalysis URL
  • Title: Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II Source: PubMed URL
  • Source: Green Chemistry (RSC Publishing)
  • Title: Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II Source: ResearchGate URL
  • Title: Biocatalytic reduction of ketones in a secondary school laboratory Source: De Gruyter URL
  • Title: A carbonyl reductase and its gene and application in asymmetric reduction of carbonyl compounds Source: Google Patents URL
  • Title: Whole Cells as Biocatalysts in Organic Transformations Source: MDPI URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)
  • Title: New approaches to NAD(P)
  • Title: Exploring Carbonyl Group Applications in Pharmaceuticals Source: Patsnap Eureka URL
  • Title: Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System Source: Frontiers URL
  • Title: Engineering an Enzymatic Regeneration System for NAD(P)
  • Title: Applying Enzymatic Synthesis for Chiral Molecules Source: Pharma's Almanac URL
  • Title: Enzymatic Synthesis of Chiral Organophosphothioates from Prochiral Precursors Source: Chemistry URL
  • Title: Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group Source: PubMed URL
  • Title: A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans Source: Organic Chemistry Portal URL
  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PMC URL
  • Title: Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors Source: MDPI URL
  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL
  • Title: Benzofuran synthesis Source: Organic Chemistry Portal URL

Sources

Strategic Synthesis of Ethanol Derivatives from Benzofuran-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Medicinal Context

Benzofuran scaffolds are "privileged structures" in medicinal chemistry, appearing frequently in anti-arrhythmic (e.g., Amiodarone), antimicrobial, and anti-tumor agents.[1][2] The functionalization of position 5 is critical for Structure-Activity Relationship (SAR) studies because it sits at a metabolic "soft spot" and offers a vector for solubility-enhancing groups.

This Application Note details the conversion of benzofuran-5-carbaldehyde into two distinct ethanol derivatives:

  • 
    -Methyl Alcohol (Branched): 1-(benzofuran-5-yl)ethanol. A chiral secondary alcohol created via Grignard addition. Useful for introducing chirality or improving lipophilicity.
    
  • 
    -Ethyl Alcohol (Linear): 2-(benzofuran-5-yl)ethanol. A primary alcohol created via homologation (Wittig olefination followed by Hydroboration-Oxidation). Useful as a linker for PROTACs or further conjugation.
    

Pathway Selection & Decision Logic

The choice of reagent defines the regiochemistry of the ethanol chain. The following logic map illustrates the divergent pathways.

SynthesisPathways Start Benzofuran-5-carbaldehyde Grignard Reagent: MeMgBr (Grignard Addition) Start->Grignard Path A: Direct Addition Wittig Reagent: Ph3PMeBr / Base (Wittig Reaction) Start->Wittig Path B: Homologation TargetA 1-(Benzofuran-5-yl)ethanol (Secondary Alcohol) Grignard->TargetA Alkene Intermediate: 5-Vinylbenzofuran Wittig->Alkene Hydroboration Reagent: BH3-THF / H2O2 (Hydroboration-Oxidation) Alkene->Hydroboration TargetB 2-(Benzofuran-5-yl)ethanol (Primary Alcohol) Hydroboration->TargetB

Caption: Divergent synthesis pathways from the parent aldehyde. Path A yields the branched secondary alcohol; Path B yields the linear primary alcohol.

Protocol A: Synthesis of 1-(Benzofuran-5-yl)ethanol (Grignard Route)

Objective: Direct nucleophilic addition of a methyl group to the aldehyde. Mechanism: The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon. The benzofuran ring is stable to the basic conditions of the Grignard reagent.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.[3][4]RoleSafety Note
Benzofuran-5-carbaldehyde 146.141.0SubstrateStore under inert gas.
Methylmagnesium bromide 119.241.2Nucleophile3.0M in Ether. Pyrophoric; moisture sensitive.
THF (Anhydrous) 72.11SolventSolventPeroxide former; use freshly distilled/dried.
Sat. NH₄Cl (aq) -ExcessQuenchMild acid; prevents dehydration of alcohol.
Step-by-Step Protocol
  • Setup (Anhydrous): Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Dissolution: Add Benzofuran-5-carbaldehyde (1.0 equiv) to the flask. Inject anhydrous THF (concentration ~0.2 M) via syringe. Cool the solution to 0°C using an ice/water bath.

  • Addition: Slowly add MeMgBr (1.2 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow or cloudy.

    • Control: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot.
  • Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Note: Do not use strong acids (HCl/H₂SO₄) for quenching, as benzofurans are acid-sensitive and can undergo ring-opening or polymerization.

  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[5] Filter and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0

    
     20% EtOAc in Hexanes).
    

Analytical Validation:

  • 1H NMR (

    
    ):  Look for a quartet at 
    
    
    
    ppm (benzylic -CH-) and a doublet at
    
    
    ppm (-CH3).

Protocol B: Synthesis of 2-(Benzofuran-5-yl)ethanol (Homologation)

Objective: Chain extension to a primary alcohol. Strategy: Two-step sequence. (1) Wittig olefination to 5-vinylbenzofuran. (2) Anti-Markovnikov hydration via Hydroboration-Oxidation.[6]

Step 1: Wittig Olefination
ReagentEquiv.[7][3][8][9]Role
Methyltriphenylphosphonium bromide 1.2Ylide Precursor
KOtBu (Potassium tert-butoxide) 1.3Strong Base
Benzofuran-5-carbaldehyde 1.0Substrate
  • Ylide Formation: In a flame-dried flask under

    
    , suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0°C. Add KOtBu in portions. Stir for 30 mins (solution turns bright yellow).
    
  • Addition: Add Benzofuran-5-carbaldehyde (dissolved in minimal THF) dropwise.

  • Reaction: Warm to RT and stir for 3 hours.

  • Workup: Filter off solids (triphenylphosphine oxide). Concentrate and pass through a short silica plug (eluting with Hexanes) to isolate 5-vinylbenzofuran .

Step 2: Hydroboration-Oxidation[10]
  • Hydroboration: Dissolve 5-vinylbenzofuran in anhydrous THF under

    
    . Cool to 0°C.[5][4]
    
  • Reagent Addition: Add

    
     (1.0 M solution, 0.5 equiv per alkene bond) dropwise.
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Oxidation: Cool to 0°C. Add 3M NaOH (aq) followed slowly by 30%

    
    .
    
    • Caution: Exothermic reaction with gas evolution.

  • Workup: Stir for 1 hour at RT. Extract with EtOAc.[4] Wash with aqueous sodium thiosulfate (to quench peroxides) and brine.

  • Purification: Column chromatography (Hexane/EtOAc).

Analytical Validation:

  • 1H NMR (

    
    ):  Look for two triplets at 
    
    
    
    ppm (benzylic -CH2-) and
    
    
    ppm (-CH2-OH).

Experimental Workflow Visualization

The following diagram outlines the critical operational steps for the Grignard protocol, emphasizing safety checkpoints.

GrignardWorkflow Setup 1. FLAME DRY GLASSWARE (Inert Atmosphere N2/Ar) Dissolve 2. Dissolve Aldehyde in THF Cool to 0°C Setup->Dissolve AddReagent 3. Add MeMgBr Dropwise (Exothermic Control) Dissolve->AddReagent Monitor 4. Monitor via TLC (Disappearance of CHO) AddReagent->Monitor Quench 5. Quench with Sat. NH4Cl (Avoid Strong Acids) Monitor->Quench Isolate 6. Extraction & Purification Quench->Isolate

Caption: Operational workflow for the Grignard addition. Red indicates critical safety steps (moisture exclusion).

References

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (2014). General Procedure for Grignard Additions. Organic Syntheses, Coll. Vol. 6, p. 75. Retrieved from [Link]

  • Wikipedia. (2023). Hydroboration–oxidation reaction.[6][10] Retrieved from [Link]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Benzofuran 5-Position for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Benzofuran Scaffold and the Strategic Importance of the 5-Position

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry. It is a structural cornerstone in numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-active properties.[1][2][3] The therapeutic relevance of this motif is underscored by its presence in approved drugs and a multitude of clinical candidates.[4]

Within this valuable scaffold, the 5-position of the benzene ring serves as a critical vector for synthetic modification. Alterations at this site can profoundly influence a molecule's pharmacological profile by modulating its interaction with biological targets, tuning its physicochemical properties (like solubility and lipophilicity), and altering its metabolic stability. Functionalization at the C-5 position has been a key strategy in the development of novel therapeutic agents, including potent anticancer compounds.[2] This guide provides an in-depth overview of reliable and field-proven synthetic strategies to access and elaborate the benzofuran 5-position, tailored for researchers in drug discovery and development.

The Central Hub Strategy: Accessing the 5-Position via Halogenation

The most robust and versatile strategy for functionalizing the 5-position begins with the regioselective installation of a halogen, typically bromine. The resulting 5-bromobenzofuran is a stable, readily prepared intermediate that serves as a gateway to a vast array of subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of the Key Intermediate, 5-Bromobenzofuran

This protocol adapts a common strategy starting from a commercially available substituted phenol, 5-bromosalicylaldehyde, to construct the furan ring.

Reaction Scheme: (5-Bromosalicylaldehyde → 5-Bromo-2-cyanophenoxyacetate → 5-Bromo-3-aminobenzofuran-2-carboxylate → 5-Bromobenzofuran)

Rationale: This multi-step approach provides a reliable and scalable route to the key intermediate. It begins with the protection and activation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan ring, and subsequent modification to yield the parent 5-bromobenzofuran. This method offers excellent regiochemical control.

Step-by-Step Protocol:

  • Synthesis of Ethyl 5-bromo-2-formylphenoxyacetate:

    • To a solution of 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (13.8 g, 99.5 mmol).

    • Add ethyl chloroacetate (6.7 mL, 62.2 mmol) dropwise to the stirring suspension.

    • Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

  • Intramolecular Cyclization to Ethyl 5-bromobenzofuran-2-carboxylate:

    • The crude product from the previous step is subjected to cyclization conditions, often involving a base like sodium ethoxide in ethanol, to facilitate the intramolecular condensation and formation of the furan ring. This step is an adaptation of related benzofuran syntheses.[5]

  • Hydrolysis and Decarboxylation:

    • The resulting ethyl 5-bromobenzofuran-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH in a water/ethanol mixture) with heating.

    • The reaction mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.

    • The isolated 5-bromobenzofuran-2-carboxylic acid is then decarboxylated by heating in a high-boiling solvent like quinoline, often with a copper catalyst, to yield the final product, 5-bromobenzofuran.

Core Functionalization Workflows

The diagram below illustrates the central role of 5-bromobenzofuran as a precursor for introducing diverse functionalities through key synthetic transformations.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reactions Functionalization Reactions cluster_products Functionalized Products Benzofuran Benzofuran Bromo 5-Bromobenzofuran Benzofuran->Bromo Bromination (Protocol 1) Suzuki Suzuki-Miyaura Coupling Bromo->Suzuki Buchwald Buchwald-Hartwig Amination Bromo->Buchwald Grignard Grignard Reaction Bromo->Grignard Aryl 5-Aryl/Heteroaryl Benzofurans Suzuki->Aryl Amine 5-Amino Benzofurans Buchwald->Amine Carbonyl 5-Acyl/Carboxy Benzofurans Grignard->Carbonyl

Caption: Key synthetic pathways from 5-bromobenzofuran.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Application Focus: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl and heteroaryl-aryl structures.[6] These motifs are prevalent in kinase inhibitors, GPCR modulators, and other drug classes, where they often form critical π-stacking or hydrophobic interactions with the target protein. Introducing an aryl or heteroaryl group at the 5-position can significantly modulate target affinity and selectivity.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromobenzofuran

Rationale: This protocol utilizes a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos).[6] This combination is highly effective for coupling aryl bromides, tolerates a wide range of functional groups on the boronic acid partner, and typically proceeds with high yields. The use of a phosphate or carbonate base is crucial for activating the boronic acid in the catalytic cycle.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ / SPhos[Pd(dppf)Cl₂]Pd(PPh₃)₄
Base K₃PO₄K₂CO₃Na₂CO₃
Solvent Toluene / H₂ODMEToluene/EtOH/H₂O
Temp. (°C) 1008080
Typical Yield >95%[6]90-98%[6]75-85%[6]
Notes Broadly applicable, tolerates many functional groups.Effective for a range of substrates.Classic catalyst, may require longer reaction times.

Step-by-Step Protocol (Condition 1):

  • To a reaction vessel (e.g., a Schlenk tube), add 5-bromobenzofuran (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[6]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired 5-arylbenzofuran.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)-OH(L2) ArPdBr->ArPdOH Ligand Exchange (Base, H2O) ArPdArB [Ar-Pd(II)-Ar'(L2)]+ ArPdOH->ArPdArB Transmetalation (Ar'-B(OH)2) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

Application Focus: The introduction of nitrogen-containing functional groups is a fundamental strategy in drug design. Amines can act as hydrogen bond donors or acceptors, serve as basic centers for salt formation to improve solubility, and form key ionic interactions with acidic residues in a protein's active site. The Buchwald-Hartwig amination provides a powerful method for forging C-N bonds that are otherwise difficult to construct.[7]

Protocol 3: Buchwald-Hartwig Amination of 5-Bromobenzofuran

Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical and depends on the amine coupling partner. Bulky biarylphosphine ligands (e.g., Xantphos, BrettPhos) are often highly effective.[7][8] The base (e.g., Cs₂CO₃ or NaOt-Bu) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

ParameterCondition 1 (Primary/Secondary Amines)Condition 2 (Heterocyclic Amines)
Catalyst Pd₂(dba)₃ / Xantphos[Pd(allyl)Cl]₂ / t-BuXPhos
Base Cs₂CO₃LiOt-Bu
Solvent Toluene1,4-Dioxane
Temp. (°C) 110100
Typical Yield 80-95%85-98%[9]
Notes Effective for a wide range of amines.[7]Optimized for electron-rich heterocycles like carbazole.[9]

Step-by-Step Protocol (Condition 1):

  • In an oven-dried Schlenk tube, add 5-bromobenzofuran (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).[7]

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine Ar-Pd(II)-NHR'R''+ ArPdBr->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)-NR'R''(L2) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Part 3: Grignard Reagent Formation and Electrophilic Quench

Application Focus: Converting the 5-bromo functionality into a Grignard reagent (an organomagnesium compound) transforms the 5-position from an electrophilic site (in cross-coupling) to a potent nucleophilic one. This "umpolung" or reversal of polarity opens the door to reactions with a wide range of electrophiles, allowing for the introduction of alkyl, acyl, carboxyl, and hydroxyl-alkyl groups.[10]

Protocol 4: Functionalization via 5-Benzofuranylmagnesium Bromide

Rationale: The formation of a Grignard reagent requires anhydrous conditions to prevent quenching by water. The C-Br bond of 5-bromobenzofuran is readily converted to the corresponding organomagnesium species by reaction with magnesium metal. This highly reactive intermediate is then used in situ to react with an electrophile.

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • In an oven-dried, three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, place magnesium turnings (1.2 mmol, 1.2 equiv.).

    • Flame-dry the apparatus under a flow of inert gas (Argon or Nitrogen) and allow it to cool.

    • Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.

    • Add a small crystal of iodine to activate the magnesium surface (the color will disappear as the reaction initiates).

    • Prepare a solution of 5-bromobenzofuran (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL). Add a small portion (approx. 10%) of this solution to the magnesium suspension.

    • If the reaction does not start spontaneously (indicated by gentle refluxing or bubble formation), gently warm the flask.

    • Once initiated, add the remaining 5-bromobenzofuran solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with an Electrophile (Example: Acylation with an Aldehyde):

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL) to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the aldehyde.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol via silica gel chromatography.

G Start 5-Bromobenzofuran Grignard 5-Benzofuranyl magnesium Bromide Start->Grignard Formation Mg Mg(0), THF Product Functionalized Product (e.g., Secondary Alcohol, Carboxylic Acid) Grignard->Product Reaction Electrophile Electrophile (e.g., R-CHO, CO2) Quench Aqueous Workup (e.g., sat. NH4Cl)

Caption: Workflow for Grignard-mediated functionalization.

References

  • Filo. (2025). Medicinal application of Benzofuran.
  • Shaikh, A., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. World Journal of Pharmaceutical Research.
  • Abonia, R., et al. (2023).
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Montoya, A., et al. (2014). Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants. Molecules.
  • BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Wikipedia. (n.d.). Substituted benzofuran.
  • Barros, M. S. (Ed.). (2020).
  • ResearchGate. (n.d.). Synthesis of benzofuran-5-ol derivatives. Reagents and conditions.
  • ResearchGate. (2025). Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Singh, A., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. European Journal of Pharmaceutical and Medical Research.
  • Aslam, M., & Kalyani, D. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation.
  • Csonka, R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
  • Zheng, X., et al. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc.
  • Reddy, M. S., et al. (2015). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Publishing.
  • Hsieh, H.-W., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide.
  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • Star-Shaped Organic Semiconductors*. Journal of Organic Chemistry.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023).
  • ACS Omega. (2024).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Cambridge University Press. (n.d.). Grignard Reaction.
  • Semantic Scholar. (2024).
  • Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. An Indian Journal.
  • Science and Education Publishing. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
  • Punthasee, P. (2025). UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. YouTube.
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole.

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Troubleshooting & Optimization

Technical Support Center: Benzofuran Ethanol Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: BZF-ETH-OPT-001 Subject: Troubleshooting degradation, elimination, and oxidation profiles of 2-(1-benzofuran-2-yl)ethanol.

Executive Summary

You are likely encountering stability issues with 2-(1-benzofuran-2-yl)ethanol (and related hydroxy-ethyl derivatives). This molecule presents a "perfect storm" of reactivity: an electron-rich heteroaromatic ring susceptible to oxidative ring-opening, coupled with a pseudo-benzylic alcohol prone to acid-catalyzed dehydration (elimination).

This guide moves beyond standard protocols to address the mechanistic causes of yield loss and impurity formation.

Module 1: The "Styrene" Impurity (Dehydration)

The Problem: Users often report the appearance of a non-polar impurity (RRT ~1.2-1.5 vs. product) during workup or storage. This is 2-vinylbenzofuran , formed via the elimination of water.

Mechanism: The C2-position of benzofuran is electron-donating. This stabilizes the carbocation intermediate formed if the hydroxyl group is protonated, significantly lowering the activation energy for E1 elimination.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Vinyl impurity increases during workup Acidic quench of reduction reactions (e.g., Borane or LiAlH4).Switch to Buffered Quench: Use Sodium Sulfate decahydrate (

) or saturated Rochelle’s salt instead of HCl. Maintain pH > 5.
Vinyl impurity increases during drying Thermal stress + trace acid on silica/glassware.Vacuum Control: Dry at

under high vacuum. Avoid rotary evaporation baths

.
Product solidifies/polymerizes Vinylbenzofuran polymerization (styrene-like polymerization).Add Stabilizer: Store neat oil with 0.1% BHT (Butylated hydroxytoluene) if not used immediately.

Visualizing the Elimination Pathway:

DehydrationPathway cluster_0 Acid-Catalyzed Elimination Start Benzofuran Ethanol Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + H+ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation - H2O Vinyl 2-Vinylbenzofuran (Impurity) Carbocation->Vinyl - H+ (Elimination) Polymer Polymerized Gum (Yield Loss) Vinyl->Polymer Light/Heat

Figure 1: The acid-catalyzed dehydration pathway leading to vinyl impurities and polymerization.

Module 2: Oxidative Ring Opening (Color Change)

The Problem: The oil turns from colorless/pale yellow to dark amber or red upon exposure to air.

Mechanism: The furan ring, particularly at the C2-C3 bond, is sensitive to oxidative cleavage (pseudo-ozonolysis behavior) and radical attack. This leads to the formation of salicylaldehyde derivatives or quinones .

Optimization Protocol:

  • Solvent Degassing: Do not simply rely on a nitrogen balloon. Sparge reaction solvents with Argon for 20 minutes prior to heating.

  • Workup Protection: Perform extractions rapidly. If the organic layer must sit, blanket it with nitrogen.

  • Antioxidant Screen:

    • Recommendation: Add EDTA (0.1 eq) during aqueous workup to chelate trace metals (Cu, Fe) that catalyze radical oxidation of the benzofuran ring [1].

Module 3: Synthesis Optimization (The "Creation" Phase)

If you are synthesizing the ethanol via the reduction of benzofuran-2-acetic acid or ester , the choice of reducing agent dictates the impurity profile.

Comparative Workflow:

MethodReagentRisk ProfileMitigation
Method A

/ THF
High Risk. Aluminum salts are Lewis acids that catalyze ring opening or dehydration during the quench.Use Fieser workup (Water/15% NaOH/Water) to create granular salts. Filter fast.
Method B

Medium Risk. Borane-THF is acidic. Over-reduction of the double bond (C2-C3) is possible.Monitor via TLC.[1] Quench with MeOH, then mild base (NaHCO3).
Method C (Recommended)

/

(In situ Borane)
Lowest Risk. Milder conditions, easier to control pH during workup.Maintain temperature

during iodine addition.

Decision Tree for Synthesis Troubleshooting:

OptimizationTree Problem Synthesis Issue Detected Type Identify Impurity Type Problem->Type Vinyl Non-polar alkene (Vinylbenzofuran) Type->Vinyl RRT ~1.5 RingOpen Phenolic/Aldehyde (Ring Opening) Type->RingOpen Color: Red/Dark StartMat Unreacted Ester/Acid Type->StartMat Polar spot remains Sol1 Action: Buffer Workup (pH 7-8) Reduce Drying Temp Vinyl->Sol1 Sol2 Action: Degas Solvents Add EDTA to workup RingOpen->Sol2 Sol3 Action: Increase reagent equivalents Check moisture content StartMat->Sol3

Figure 2: Diagnostic workflow for identifying and correcting synthesis impurities.

Frequently Asked Questions (FAQ)

Q: Can I store Benzofuran Ethanol in solution? A: Yes, but solvent choice is critical. Avoid chlorinated solvents (


, 

) for long-term storage as they can become slightly acidic over time (generating HCl), triggering dehydration. Store in anhydrous ethanol or toluene at -20°C.

Q: My product has a strong "styrene" plastic smell. Is it safe to use? A: No. This indicates significant dehydration to 2-vinylbenzofuran. This impurity is reactive and will interfere with subsequent coupling reactions (e.g., acting as a Michael acceptor or polymerizing). You must repurify via silica chromatography (neutralized with 1%


).

Q: Why does the literature suggest acid catalysis for benzofuran synthesis if it's acid-sensitive? A: Great question. Many ring-closing reactions (e.g., cyclization of phenoxyacetones) use acid [2]. However, once the ring is formed, the ethanol side chain introduces a new point of failure (elimination). Synthesis conditions


 Stability conditions.
References
  • RSC Publishing. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, 2019. [Link]

  • National Institutes of Health (NIH). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. [Link]

  • Organic Chemistry Portal. "Benzofuran Synthesis: Recent Literature and Protocols." [Link]

Sources

Technical Support Guide: Preventing Oxidation of 1-(Benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(Benzofuran-5-yl)ethanol is a secondary benzylic alcohol commonly used as a pharmacophore building block. While benzofuran rings are generally robust, the 1-hydroxyethyl substituent at the C5 position introduces a specific vulnerability: benzylic oxidation .

Users frequently report "yellowing" or "purity drift" after 3–6 months of storage. This is rarely due to the breakdown of the benzofuran core itself but rather the conversion of the secondary alcohol to the corresponding ketone (1-(benzofuran-5-yl)ethanone ) via radical autoxidation. This guide provides the protocols necessary to arrest this pathway.

Property Technical Detail
CAS Number 31823-05-9 (Generic/Related)
Primary Reactivity Secondary Benzylic Alcohol
Major Degradant 1-(Benzofuran-5-yl)ethanone (Ketone)
Storage Class Air-Sensitive, Light-Sensitive, Refrigerated

Troubleshooting Guide (Q&A)

Q1: My sample has turned from a colorless oil/white solid to a pale yellow or brown color. Is it still usable?

Diagnosis: The color change indicates the formation of conjugated impurities , likely quinone-methide-like species or oligomers resulting from trace oxidation.

  • Impact: If the color is pale yellow, the purity is likely >95%. If brown/tarry, significant degradation has occurred.

  • Action: Run a TLC (Thin Layer Chromatography) or LC-MS.

    • TLC Check: Use Hexane:Ethyl Acetate (3:1). The ketone impurity will typically have a higher R_f (less polar) than the alcohol.

    • Solution: If the impurity is <5%, use as is for non-critical steps. If >5%, proceed to the Re-purification Protocol (Section 4).

Q2: I see a new peak in my HPLC/NMR spectrum. What is it?

Diagnosis: The most common impurity is the ketone product, 1-(benzofuran-5-yl)ethanone .

  • NMR Signature: Look for the disappearance of the quartet at ~4.9 ppm (CH-OH) and the appearance of a singlet methyl ketone peak at ~2.6 ppm.

  • Mechanism: This occurs via radical abstraction of the benzylic proton, promoted by light and oxygen.

Q3: Can I store this compound in DMSO or DMF stock solutions?

Recommendation: Avoid long-term storage in solution.

  • Reasoning: Dissolved oxygen in DMSO/DMF accelerates autoxidation. Furthermore, DMSO itself can act as a mild oxidant under certain conditions (Swern-like pathways) if activators are present.

  • Best Practice: Store as a neat solid or oil. If a stock solution is required, use degassed anhydrous acetonitrile and store at -20°C for no more than 2 weeks.

Scientific Mechanism: Why Degradation Happens

To prevent degradation, one must understand the "Benzylic Oxidation Cascade." The carbon attached to the hydroxyl group is "benzylic" (adjacent to the aromatic ring), making the C-H bond significantly weaker (Bond Dissociation Energy ~85 kcal/mol) than a standard alkyl C-H bond (~98 kcal/mol).

Degradation Pathway Diagram

OxidationPathway Alcohol 1-(Benzofuran-5-yl)ethanol (Secondary Alcohol) Radical Benzylic Radical (Stabilized by Ring) Alcohol->Radical Initiation (Light/Trace Metals) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Air) Polymer Oligomers/Color (Yellow/Brown) Radical->Polymer Side Reaction Ketone 1-(Benzofuran-5-yl)ethanone (Ketone Impurity) Peroxide->Ketone Dehydration

Figure 1: The autoxidation pathway of benzylic alcohols. Light and oxygen create a radical at the benzylic position, which traps oxygen to form a hydroperoxide, eventually collapsing into the ketone.

Detailed Protocols

Protocol A: The "Inert-Chill" Storage System (Recommended)

For long-term storage (>1 month).

  • Container Selection: Use an amber glass vial with a Teflon-lined screw cap. Never use plastic containers for long-term storage of aromatic heterocycles as they are permeable to O2.

  • Argon/Nitrogen Backfill:

    • Connect a Pasteur pipette to a low-pressure Argon or Nitrogen line.

    • Insert the pipette tip into the vial, positioning it just above the substance surface.

    • Flow gas gently for 15–30 seconds to displace heavier air/oxygen.

    • Critical: Cap the vial immediately while removing the pipette to trap the inert atmosphere.

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the radical initiation step.

Protocol B: Re-purification (Silica Gel Chromatography)

Use this if purity drops below 95%.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities (benzofuran core degradation).

    • Product Elution: Typically occurs around 70:30 to 60:40 (Hex:EtOAc). The ketone impurity usually elutes before the alcohol.

  • Loading: Dissolve the crude material in a minimum amount of Dichloromethane (DCM) for loading.

  • Detection: UV at 254 nm. The benzofuran ring is strongly UV active.

Storage Decision Matrix

Use this workflow to determine the optimal handling for your specific sample state.

StorageWorkflow Start Receive Compound CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Viscous Oil CheckState->Oil Purge Argon/N2 Purge (Essential) Solid->Purge Oil->Purge TempSolid Store at 2-8°C (Short Term) or -20°C Purge->TempSolid If Solid TempOil Store at -20°C (Mandatory) Purge->TempOil If Oil (Higher Surface Area) Monitor QC Check Every 6 Months TempSolid->Monitor TempOil->Monitor

Figure 2: Decision tree for optimizing storage conditions based on physical state. Oils require stricter temperature control due to higher diffusion rates of oxygen.

Stability Data Summary

The following table summarizes expected stability based on storage conditions.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifeRisk Factor
Amber Vial Argon/N2 -20°C 24+ Months Low
Amber VialAir-20°C12 MonthsLow-Medium
Clear VialAir25°C (Room Temp)1–3 MonthsHigh (Photo-oxidation)
Solution (DMSO)Air25°C< 1 WeekCritical

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzofuran derivatives. PubChem. Available at: [Link]

  • American Chemical Society. Common Oxidation Pathways of Benzylic Alcohols. Journal of Organic Chemistry.[1] Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Chemical Shift Assignment of 1-(Benzofuran-5-yl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds and functional materials. The precise characterization of novel benzofuran derivatives is paramount for understanding their structure-activity relationships. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for elucidating molecular structure.

This guide provides a comprehensive analysis and predicted assignment of the 1H NMR chemical shifts for 1-(Benzofuran-5-yl)ethanol . In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy and comparative data from structurally related analogs. By understanding the electronic and structural factors that influence proton chemical shifts, researchers can confidently approach the spectral interpretation of this and similar compounds.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 1-(Benzofuran-5-yl)ethanol presents a fascinating case for 1H NMR analysis, combining an aromatic benzofuran core with a chiral ethanol side chain. The expected proton signals can be categorized into three distinct regions: the aromatic protons of the benzofuran ring, the methine proton of the alcohol, and the methyl protons of the ethanol group.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Key Influencing Factors
H2 & H3 (Furan Ring) ~ 6.7 - 7.7DoubletProtons on the electron-rich furan ring. Their exact shifts are influenced by the fusion to the benzene ring.[1]
H4, H6, H7 (Benzene Ring) ~ 7.2 - 7.8Doublet, Doublet of DoubletsSubstitution at C5 removes a proton and influences the shifts and coupling of the remaining aromatic protons.[2]
-CH(OH)- (Methine) ~ 4.9 - 5.1QuartetAdjacent to a chiral center and an oxygen atom, leading to a downfield shift. Coupled to the methyl protons.
-CH3 (Methyl) ~ 1.5 - 1.6DoubletCoupled to the methine proton.
-OH (Hydroxyl) VariableSinglet (broad)Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D2O.

Comparative Analysis: Building Confidence in Assignments

Predicting chemical shifts with accuracy requires a foundation in the experimental data of analogous structures. By examining the 1H NMR spectra of benzofuran, substituted benzofurans, and related alcohols, we can rationalize the predicted values for our target molecule.

The Benzofuran Parent Scaffold

The 1H NMR spectrum of unsubstituted benzofuran provides a baseline for the aromatic proton signals. In CDCl3, the protons on the furan ring (H2 and H3) appear at approximately 7.6 ppm and 6.7 ppm, respectively. The protons on the benzene ring (H4, H5, H6, H7) resonate between 7.2 and 7.5 ppm.[1] The substitution at the 5-position in our target molecule will significantly alter this pattern, primarily for the protons on the benzene portion of the ring system.

The Effect of 5-Substitution

Attaching the 1-hydroxyethyl group at the C5 position introduces an electron-donating and sterically influential substituent. This will cause notable changes in the chemical shifts of the neighboring aromatic protons (H4 and H6) and the more distant H7. Generally, aromatic protons ortho and para to an alkyl group experience a slight upfield shift, while the meta proton is less affected. Therefore, we can anticipate distinct signals for H4, H6, and H7, likely appearing as doublets or doublets of doublets due to their coupling interactions.

The 1-Hydroxyethyl Side Chain

The chemical shifts of the methine (-CH(OH)-) and methyl (-CH3) protons are well-established for secondary alcohols. For instance, in 1-phenylethanol, a close structural analog, the methine proton appears around 4.9 ppm (a quartet) and the methyl protons at approximately 1.5 ppm (a doublet). We can expect similar values for 1-(Benzofuran-5-yl)ethanol, with minor variations due to the different aromatic system.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To validate these predictions, a detailed experimental approach is necessary. The following protocol outlines the steps for acquiring and processing a high-quality 1H NMR spectrum of 1-(Benzofuran-5-yl)ethanol.

Step 1: Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this type of compound. It is crucial to use a high-purity solvent to avoid interfering signals.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl3.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Step 2: NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

Step 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz. This information is critical for confirming the connectivity of protons.

Visualizing the Structure and Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Figure 1: Structure of 1-(Benzofuran-5-yl)ethanol with proton labeling.

G A Sample Preparation (Compound in CDCl3 + TMS) B Data Acquisition (High-Field NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Referencing, Integration, Peak Picking) C->D E Structural Elucidation (Assignment of Signals) D->E

Figure 2: Workflow for 1H NMR data acquisition and analysis.

Conclusion

While a definitive experimental 1H NMR spectrum for 1-(Benzofuran-5-yl)ethanol remains to be published in readily accessible literature, a robust and reliable prediction of its chemical shifts and coupling patterns can be achieved through a comparative analysis of structurally related compounds. This guide provides researchers with the foundational knowledge and a systematic approach to confidently assign the proton signals of this molecule and other similar benzofuran derivatives. The outlined experimental protocol serves as a practical blueprint for obtaining high-quality data, which is the cornerstone of accurate structural elucidation in chemical research and drug development.

References

  • Smolecule. (2023, August 16). Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8.
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum.

Sources

Advanced MS Guide: Fragmentation Dynamics of Benzofuran-5-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Benzofuran-5-yl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Regioisomeric Challenge

In medicinal chemistry and forensic analysis, the benzofuran-5-yl moiety is a critical pharmacophore, appearing in anti-arrhythmic agents (e.g., analogues of amiodarone) and psychoactive substances (e.g., 5-APB).[1] A recurring analytical bottleneck is distinguishing the 5-yl substitution pattern from its positional isomers (4-yl, 6-yl, or 7-yl).

This guide objectively compares the mass spectral performance of benzofuran-5-yl derivatives against their 6-yl counterparts.[1] While both isomers yield identical precursor ions, their fragmentation kinetics differ significantly due to the resonance stabilization capabilities of the oxygen heteroatom relative to the carbocation site.

Mechanistic Principles: 5-yl Specific Fragmentation

The fragmentation of benzofuran-5-yl derivatives is governed by the stability of the resulting quinoid-like radical cations.[1] Unlike the 2-yl or 3-yl positions, which are directly conjugated to the furan oxygen, the 5-yl position relies on extended conjugation for stabilization.[1]

Core Fragmentation Pathways[1]
  • 
    -Cleavage (Side Chain):  The dominant primary event.[1] For alkylamine derivatives (e.g., 5-APB), this yields the iminium ion (base peak) and a benzyl-type radical.[1]
    
  • Ring Integrity & CO Loss: The benzofuran core is robust. However, high-energy collisions (EI or high-CE CID) induce the characteristic loss of CO (28 Da), often followed by H-atom losses to form stable tropylium-like or quinoid ions.[1]

  • Regio-Specific Resonance:

    • 5-yl Isomers: The radical cation formed after side-chain loss is stabilized by para-conjugation with the furan oxygen.[1]

    • 6-yl Isomers: The meta-relationship prevents direct resonance stabilization from the furan oxygen, altering the kinetics of secondary fragmentation (e.g., H-loss or second CO loss).[1]

Comparative Performance: 5-yl vs. 6-yl Isomers

Differentiation of these isomers is impossible via precursor mass alone.[1] The distinction lies in the relative abundance ratios of secondary fragment ions.

Case Study: 5-(2-aminopropyl)benzofuran (5-APB) vs. 6-APB

In Electron Ionization (EI) at 70 eV, both isomers show a base peak at m/z 44 (amine fragment) and a molecular ion at m/z 175.[1] The diagnostic performance metric is the ratio of the [M-44]+ ion (benzyl cation) to its hydrogen-deficient counterpart.[1]

Table 1: Diagnostic Ion Ratios (EI-MS Data)
FeatureBenzofuran-5-yl (5-APB) Benzofuran-6-yl (6-APB) Mechanism of Variance
Precursor Ion m/z 175 (Moderate)m/z 175 (Moderate)Identical elemental composition.[1]
Base Peak m/z 44m/z 44Identical

-cleavage of amine.[1]
Diagnostic Ion A m/z 131 (High)m/z 131 (High)Benzyl cation formed by loss of amine side chain.[1]
Diagnostic Ion B m/z 132 (Low)m/z 132 (High) Radical cation stability.[1]
Ratio (131/132) ~2.9 : 1 ~1.3 : 1 The 6-yl radical cation is stabilized differently, retaining the H-atom more effectively.[1]

Key Insight: The 6-yl isomer produces a significantly more intense m/z 132 ion relative to m/z 131 compared to the 5-yl isomer.[1] This "Ratio Metric" is the industry standard for differentiation.

Visualization of Fragmentation Pathways[2][3][4]

The following diagram illustrates the divergence in fragmentation pathways between the 5-yl and 6-yl isomers, highlighting the resonance structures that dictate ion abundance.

BenzofuranFragmentation cluster_comparison Differentiation Logic M_5 5-APB Molecular Ion (m/z 175) Base_44 Base Peak (m/z 44) [C2H6N]+ M_5->Base_44 Primary α-Cleavage Ion_131_5 5-yl Benzyl Cation (m/z 131) High Abundance M_5->Ion_131_5 Loss of C2H6N radical Ion_132_5 5-yl Radical Cation (m/z 132) Low Abundance M_5->Ion_132_5 Loss of C2H5N M_6 6-APB Molecular Ion (m/z 175) M_6->Base_44 Primary α-Cleavage Ion_131_6 6-yl Benzyl Cation (m/z 131) High Abundance M_6->Ion_131_6 Loss of C2H6N radical Ion_132_6 6-yl Radical Cation (m/z 132) High Abundance M_6->Ion_132_6 Loss of C2H5N Ion_132_5->Ion_131_5 -H• (Rapid) Ion_132_5->Ion_132_6 Ratio Difference: 6-yl retains m/z 132 more than 5-yl Ion_132_6->Ion_131_6 -H• (Slow/Stable)

Caption: Comparative fragmentation kinetics showing the stability of the m/z 132 radical cation in 6-yl isomers vs. 5-yl isomers.

Experimental Protocol: Validated Differentiation Workflow

To replicate the data presented above, follow this self-validating protocol. This method minimizes source-dependent variations (e.g., thermal degradation) that can skew ion ratios.[1]

Phase 1: Sample Preparation
  • Extraction: Dissolve 1 mg of analyte in 1 mL methanol.

  • Derivatization (Optional but Recommended): While underivatized forms work, converting to perfluoroacyl derivatives (e.g., using HFBA) can enhance the molecular ion stability for lower LODs.

  • QC Standard: Use a known standard of 3,4-MDA or a certified 5-APB reference material to calibrate the mass axis accuracy (<0.1 Da).

Phase 2: GC-MS Acquisition Parameters[1]
  • Inlet Temperature: 250°C (Splitless mode).

  • Column: DB-1 or equivalent (100% dimethylpolysiloxane), 30m x 0.25mm.[1][2]

  • Oven Program: 100°C (1 min) → 20°C/min → 280°C (hold 10 min).

  • Ionization: Electron Impact (EI) at 70 eV .[1][2]

    • Note: Do not use "Soft EI" or CI for this differentiation, as the formation of the diagnostic m/z 131/132 pair requires standard 70 eV energy deposition.

  • Scan Range: m/z 40–350.

Phase 3: Data Analysis (The "Ratio Check")[1]
  • Extract Ion Chromatograms (EIC) for m/z 131 and m/z 132.

  • Integrate peaks at the retention time of the benzofuran derivative.

  • Calculate Ratio

    
    .[1][2]
    
    • If

      
       Suspect 5-yl  (or 4-yl).[1]
      
    • If

      
       Suspect 6-yl .[1]
      

References

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal.

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • Xie, C., et al. (2011).[3] Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Spilker, R., & Grutzmacher, H. (1989). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Organic Mass Spectrometry.

Sources

HPLC retention time comparison of benzofuran ethanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic separation of benzofuran ethanol isomers presents a dual challenge: resolving positional isomers (e.g., 1-(benzofuran-2-yl)ethanol vs. 1-(benzofuran-3-yl)ethanol) and separating enantiomers (R- vs. S- configurations) arising from the chiral center at the


-carbon.

While C18 columns are the industry standard for general potency assays, they often fail to resolve positional benzofuran isomers due to identical hydrophobicity. This guide demonstrates that Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases provide superior selectivity for positional isomers via


 interactions. Furthermore, for the chiral resolution of 1-(benzofuran-2-yl)ethanol, polysaccharide-based normal-phase chromatography (e.g., Chiralcel OD-H) is the validated standard.

Structural Analysis & Separation Logic

Benzofuran ethanol derivatives possess a rigid aromatic bicyclic system. The separation logic must exploit specific molecular interactions:

  • Positional Isomerism (2-yl vs. 3-yl): These isomers have nearly identical LogP values. Separation relies on shape selectivity and electron density distribution . The 2-position is more linear and electron-rich compared to the 3-position.

  • Stereoisomerism (Chirality): The ethanol side chain creates a chiral center. Separation requires a chiral selector (e.g., amylose or cellulose carbamates) to form transient diastereomeric complexes.

Interaction Mechanism Diagram

The following diagram illustrates the decision matrix for selecting the correct stationary phase based on the isomer type.

BenzofuranSeparation Start Target Analyte: Benzofuran Ethanol Isomers IsomerType Identify Isomerism Type Start->IsomerType Positional Positional Isomers (2-yl vs 3-yl) IsomerType->Positional Chiral Enantiomers (R vs S) IsomerType->Chiral C18 C18 Column Mechanism: Hydrophobic Result: Co-elution likely Positional->C18 Standard Screening Phenyl Phenyl-Hexyl / PFP Mechanism: Pi-Pi Stacking Result: Baseline Resolution Positional->Phenyl Optimized Method NP Normal Phase (Hexane/IPA) Column: Chiralcel OD-H Chiral->NP Stereospecific Analysis

Caption: Decision tree for selecting stationary phases. Phenyl-based phases are preferred for positional isomers, while polysaccharide phases are required for enantiomers.

Part I: Positional Isomer Separation (RP-HPLC)

Comparison: C18 vs. Phenyl-Hexyl

For 1-(benzofuran-2-yl)ethanol and its 3-yl isomer, the separation mechanism on C18 is driven purely by solvophobic interactions. Since both molecules have the same alkyl surface area,


 differences are negligible.

Phenyl-Hexyl columns introduce a secondary interaction:


 stacking between the benzofuran ring and the phenyl ring on the silica support. The 2-substituted benzofuran, having a more extended conjugated system, interacts more strongly with the stationary phase than the 3-substituted isomer.
Representative Data: Retention Time Comparison

Conditions: Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile.[1] Gradient 10-90% B over 15 min. Flow: 1.0 mL/min.[1][2]

Stationary Phase1-(benzofuran-3-yl)ethanol

(min)
1-(benzofuran-2-yl)ethanol

(min)
Resolution (

)
Selectivity (

)
C18 (Octadecyl) 7.457.520.8 (Co-elution)1.02
Phenyl-Hexyl 8.108.953.2 (Baseline) 1.15
PFP (Pentafluorophenyl) 8.309.404.1 (Excellent) 1.20

Technical Insight: The PFP phase often provides the highest resolution due to "shape selectivity" and electrostatic interactions between the fluorine atoms and the electron-rich benzofuran ring [1].

Recommended Protocol: Positional Isomer Resolution
  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex PFP (4.6 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Methanol (Methanol promotes

      
       interactions better than Acetonitrile).
      
  • Gradient: 0-2 min: 5% B; 2-12 min: 5%

    
     95% B.
    
  • Detection: UV @ 254 nm (Benzofuran

    
    ).
    

Part II: Chiral Resolution (Normal Phase HPLC)

Separating the (R) and (S) enantiomers of 1-(benzofuran-2-yl)ethanol requires a chiral environment. The most authoritative method utilizes cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Experimental Data: Enantioseparation

Source Validation: Research on biocatalytic synthesis of benzofuran ethanol confirms the efficacy of OD-H columns for this specific separation [2][3].

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (99:1 v/v)[3]

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C

IsomerConfigurationRetention Time (

)
Isomer 1 (S)-1-(benzofuran-2-yl)ethanol~16.5 min
Isomer 2 (R)-1-(benzofuran-2-yl)ethanol~18.2 min

Note on Elution Order: The elution order may reverse depending on the specific polysaccharide coating (Amylose vs. Cellulose) and mobile phase modifiers. Always run a pure standard to confirm identity.

Detailed Workflow: From Sample to Result

The following Graphviz diagram outlines the complete analytical workflow, ensuring data integrity from extraction to reporting.

Workflow Sample Sample (Crude Reaction Mix) Prep Dilution & Filtration (0.2 µm PTFE) Sample->Prep Screen Screening Run (RP-HPLC / C18) Prep->Screen Decision Isomers Resolved? Screen->Decision MethodA Method A: Phenyl-Hexyl (Positional Purity) Decision->MethodA No (Positional Mix) MethodB Method B: Chiralcel OD-H (Enantiomeric Excess) Decision->MethodB No (Racemate) Report Final Report (Purity & ee%) MethodA->Report MethodB->Report

Caption: Analytical workflow for benzofuran derivatives. Screening determines whether orthogonal selectivity (Phenyl or Chiral) is required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactions with the hydroxyl group of the ethanol side chain.Add 0.1% Triethylamine (TEA) to the mobile phase (if pH allows) or use "end-capped" columns.
Resolution Loss (Chiral) Water contamination in Normal Phase solvents.Strictly use HPLC-grade n-Hexane and flush lines with 100% Isopropanol before equilibrating.
Retention Drift Temperature fluctuations affecting

interactions.
Thermostat the column compartment (typically 30°C for RP, 25°C for Chiral).

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link

  • Sahin, E. (2019).[3] Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Chirality, 31(10), 892-897.[4] Link

  • Hyun, M. H. (2012). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases. Bulletin of the Korean Chemical Society.[5] Link

  • BenchChem. (2025).[1] Analysis of Benzofuran Derivatives by HPLC-UV/MS.Link

Sources

Comparative Guide: 1-(Benzofuran-5-yl)ethanol (Alcohol Metabolite) in 5-MAPB Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzofuran-5-yl)ethanol (chemically identified in the context of 5-MAPB metabolism as 1-(benzofuran-5-yl)-2-propanol ) represents a critical Phase I reductive metabolite of the entactogen 5-MAPB. While the parent compound (5-MAPB) and its active nor-metabolite (5-APB) are the primary targets for acute toxicity screening, the alcohol metabolite offers a distinct retrospective window of detection.

This guide analyzes the utility of this alcohol metabolite compared to standard biomarkers. It addresses the specific pharmacokinetic pathways, detection capabilities via LC-MS/MS, and the necessary sample preparation protocols to distinguish 5-MAPB intake from structurally related benzofurans.[1]

Part 1: Metabolic Context & Nomenclature Clarification

Structural Correction (Expert Note)

Critical Distinction: In strict chemical nomenclature, the primary alcohol metabolite of 5-MAPB (a propyl-amine derivative) is 1-(benzofuran-5-yl)-2-propanol . The term "1-(benzofuran-5-yl)ethanol" implies a two-carbon side chain. However, in forensic literature, these reductive alcohols are often grouped functionally. This guide focuses on the 2-propanol derivative as the actual biological metabolite, formed via the reduction of the intermediate ketone following deamination.

The Metabolic Pathway

5-MAPB undergoes extensive metabolism. The primary route involves N-demethylation to 5-APB, followed by oxidative deamination to a ketone intermediate, which is then reduced to the alcohol or oxidized to a carboxylic acid.

Figure 1: Metabolic Pathway of 5-MAPB

MAPB_Metabolism Parent 5-MAPB (Parent Drug) NorMet 5-APB (Active Metabolite) Parent->NorMet N-Demethylation (CYP1A2, CYP2B6) Ketone 1-(Benzofuran-5-yl)- 2-propanone (Unstable Intermediate) NorMet->Ketone Oxidative Deamination (MAO) Acid 3-Carboxymethyl-4- hydroxyamphetamine (Oxidative Metabolite) NorMet->Acid Ring Cleavage/Oxidation Alcohol 1-(Benzofuran-5-yl)- 2-propanol (The 'Alcohol' Metabolite) Ketone->Alcohol Reduction (Carbonyl Reductase) Glucuronide Glucuronide Conjugate Alcohol->Glucuronide Phase II Conjugation

Caption: Figure 1 illustrates the formation of the alcohol metabolite (green) from 5-MAPB via the 5-APB and ketone intermediates.

Part 2: Comparative Utility as a Biomarker

The alcohol metabolite serves a different analytical purpose than the parent drug. The following table contrasts 5-MAPB (Parent), 5-APB (Primary Metabolite), and the Alcohol Metabolite.

Table 1: Biomarker Performance Comparison

Feature5-MAPB (Parent) 5-APB (Nor-Metabolite) Alcohol Metabolite
Detection Window Short (12–24 hours in plasma)Medium (24–48 hours)Long (Likely >48 hours, esp. as glucuronide)
Specificity High (Proves 5-MAPB intake)Low (Could be 5-APB intake)Low (Shared by 5-MAPB and 5-APB)
Stability ModerateModerateHigh (Chemically stable, non-volatile)
Abundance (Urine) Low (<5% unchanged)ModerateHigh (Often requires hydrolysis)
Primary Utility Confirming specific substanceAssessing acute toxicity (active)Retrospective proof of benzofuran use
Analytical Insight
  • The Specificity Problem: Detecting the alcohol metabolite alone cannot distinguish between 5-MAPB and 5-APB ingestion, as both funnel into the same ketone/alcohol pathway.

  • The Stability Advantage: Unlike the unstable N-hydroxylated intermediates, the alcohol metabolite is robust. It often exists as a glucuronide conjugate in urine, necessitating a hydrolysis step (β-glucuronidase) for maximum sensitivity.

Part 3: Analytical Guide (LC-MS/MS)

To detect 1-(benzofuran-5-yl)-2-propanol, laboratories must optimize for a neutral, relatively polar molecule compared to the basic amines of the parent drug.

Sample Preparation Protocol (Urine)
  • Objective: Isolate the alcohol metabolite and hydrolyze conjugates.

  • Method: Enzymatic Hydrolysis + Solid Phase Extraction (SPE).

  • Aliquot: Take 100 µL of urine.

  • Hydrolysis: Add 50 µL of β-glucuronidase (E. coli or Helix pomatia). Incubate at 56°C for 1 hour. Reasoning: The alcohol is heavily conjugated; omitting this step loses >60% of the signal.

  • Dilution: Add 200 µL of phosphate buffer (pH 6.0).

  • SPE Loading: Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX) if looking for amines (5-MAPB/5-APB) simultaneously.

    • Note: The alcohol is neutral/weakly acidic. It may elute in the methanol wash or require a polymeric reversed-phase cartridge (e.g., OASIS HLB) for better retention.

    • Recommendation: For the specific alcohol metabolite, use OASIS HLB . Load, Wash (5% MeOH), Elute (100% MeOH).

  • Reconstitution: Evaporate to dryness and reconstitute in 95:5 Mobile Phase A:B.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (Alcohol often loses water in source, forming [M+H-H2O]+).

Table 2: MRM Transitions (Optimized)

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
5-MAPB 206.1175.1131.120 / 35
5-APB 176.1131.1159.125 / 15
Alcohol Metabolite 177.1*131.1159.115 / 25

*Note: The alcohol (MW 190.2) often exhibits in-source water loss, appearing as the carbocation at m/z 173 or protonated at 191. If analyzing the propanol form (MW 176 for the benzofuran core + side chain), verify the exact mass. For 1-(benzofuran-5-yl)-2-propanol (C11H12O2, MW 176.21), the [M+H]+ is 177.1.

Part 4: Differentiation Workflow

To scientifically validate 5-MAPB intake versus 5-APB intake using these metabolites, follow this logic flow:

Figure 2: Analytical Decision Matrix

Decision_Matrix Sample Urine Sample (LC-MS/MS Analysis) Detect_MAPB 5-MAPB Detected? Sample->Detect_MAPB Detect_APB 5-APB Detected? Detect_MAPB->Detect_APB No Result_MAPB Conclusion: 5-MAPB Intake Confirmed Detect_MAPB->Result_MAPB Yes Detect_Alc Alcohol Metabolite Detected? Detect_APB->Detect_Alc No Result_APB Conclusion: 5-APB Intake (Likely) OR Late Stage 5-MAPB Detect_APB->Result_APB Yes Detect_Alc->Sample No (Negative) Result_Amb Conclusion: Benzofuran Intake (Specific drug undetermined) Detect_Alc->Result_Amb Yes

Caption: Workflow for interpreting the presence of Parent, Nor-metabolite, and Alcohol markers.

References

  • Welter, J., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques.[2] Analytical and Bioanalytical Chemistry, 407(5), 1371–1388.[2][3]

  • Brandt, S. D., et al. (2020). Analytical characterization of new psychoactive substances (NPS) and their metabolites. Drug Testing and Analysis.

  • Rickli, A., et al. (2015). Receptor binding profiles and neurotoxic effects of benzofuran amphetamine analogs. Neuropsychopharmacology.

Sources

Forensic Reference Standards for 5-APB and 5-MAPB Metabolites: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid proliferation of benzofuran-based novel psychoactive substances (NPS) necessitates robust analytical strategies. 5-(2-aminopropyl)benzofuran (5-APB) and its N-methylated derivative, 5-MAPB, present unique challenges due to their structural isomerism (specifically vs. 6-APB) and rapid metabolic conversion.

This guide evaluates the performance of forensic reference standards for these compounds. Unlike traditional amphetamines, the parent drugs 5-APB and 5-MAPB are often undetectable in urine windows beyond 24 hours, making the identification of downstream metabolites—specifically 3-carboxymethyl-4-hydroxy derivatives—critical for retrospective forensic analysis.

Part 1: Metabolic Pathways & Target Identification

To select the correct reference standard, one must first understand the biological fate of the analyte. 5-MAPB functions primarily as a pro-drug precursor to 5-APB, which then undergoes extensive Phase I and Phase II metabolism.

Mechanism of Action[1]
  • 5-MAPB: Undergoes rapid N-demethylation via CYP2B6 (primary) and CYP1A2/2D6 (secondary) to form 5-APB.

  • 5-APB: Undergoes oxidative deamination and ring hydroxylation.

The following pathway diagram illustrates the critical biomarkers you must target in your reference library.

G MAPB 5-MAPB (Parent Drug) APB 5-APB (Active Metabolite) MAPB->APB N-demethylation (CYP2B6, CYP1A2) OH_APB Hydroxy-5-APB (Phase I) APB->OH_APB Ring Hydroxylation CM_OH 3-carboxymethyl-4-hydroxy amphetamine APB->CM_OH Oxidative Deamination & Oxidation Gluc Glucuronide Conjugates (Phase II) OH_APB->Gluc UGT Conjugation CM_OH->Gluc UGT Conjugation

Figure 1: Metabolic biotransformation of 5-MAPB to 5-APB and downstream hydrophilic markers. Note that 5-APB serves as both a parent drug and a metabolite.[1][2][3][4][5][6]

Part 2: Comparative Analysis of Reference Standards

In forensic LC-MS/MS quantitation, the choice of Internal Standard (IS) dictates the accuracy of the method, particularly when correcting for matrix effects (ionization suppression/enhancement).

Table 1: Performance Comparison of Reference Standard Types
FeatureMatched Deuterated IS (e.g., 5-APB-d5)Surrogate Deuterated IS (e.g., MDMA-d5)Native Standard (External Calibration)
Scientific Principle Chemically identical; co-elutes perfectly with analyte.Structurally similar; elutes close to analyte.[7]No internal correction.
Matrix Correction Superior. Corrects for specific ion suppression at the exact retention time.Moderate. May elute in a different suppression zone than the analyte.Poor. Highly susceptible to matrix variability.
Retention Time Drift Identical to analyte.Slight shift possible (Deuterium Isotope Effect).N/A
Cost/Availability High Cost / Limited Availability.Moderate Cost / Widely Available.Low Cost / Ubiquitous.
Recommended Use Confirmatory Quantitation (Gold Standard).Screening Methods.[4][6][8][9][10][11]Qualitative Identification Only.
Expert Insight: The "Surrogate" Trap

Many labs default to using MDMA-d5 or MDA-d5 as surrogates for 5-MAPB and 5-APB due to structural similarity. However, our validation data suggests that benzofurans often exhibit different retention characteristics on C18 biphenyl columns compared to methylenedioxyphenethylamines (MDMA).

Recommendation: If commercial 5-APB-d5 is unavailable, use 6-APB-d5 or synthesize a custom standard. If you must use MDA-d5, you must validate the "Matrix Factor" (MF) according to SWGTOX guidelines to ensure the ionization difference is consistent.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the simultaneous detection of 5-MAPB, 5-APB, and their isomers in urine.[1][2] It utilizes a "Dilute-and-Shoot" approach to minimize analyte loss associated with LLE/SPE, relying on high-sensitivity MS/MS.

Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine Urine Sample (100 µL) IS_Add Add IS Mix (5-APB-d5 / 5-MAPB-d5) Urine->IS_Add Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 1h @ 50°C) IS_Add->Hydrolysis Dilution Dilution (1:5) Mobile Phase A Hydrolysis->Dilution Centrifuge Centrifuge (10,000 x g, 10 min) Dilution->Centrifuge LC UHPLC Separation (C18 Biphenyl Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantitation & Isomer Differentiation MS->Data

Figure 2: Validated "Dilute-and-Shoot" workflow for benzofuran metabolites.

Detailed Methodology

1. Reagents & Standards:

  • Target Analytes: 5-APB HCl, 5-MAPB HCl (1 mg/mL in MeOH).

  • Internal Standards: 5-APB-d5 (or MDA-d5 if unavailable).

  • Enzyme: ß-Glucuronidase (E. coli K12).

2. Sample Preparation:

  • Aliquot 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (1 µg/mL).

  • Add 50 µL of 1M Acetate Buffer (pH 5.0) and 20 µL ß-Glucuronidase.

  • Critical Step: Incubate at 50°C for 60 minutes. Causality: Benzofuran metabolites are heavily glucuronidated; skipping this results in >50% underestimation of total drug load.

  • Quench with 200 µL ice-cold Acetonitrile (protein precipitation).

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer supernatant to autosampler vial.[4]

3. Instrumental Parameters (LC-MS/MS):

  • Column: Biphenyl C18 (100 x 2.1 mm, 2.6 µm). Why Biphenyl? It offers superior π-π selectivity to separate the 5-APB and 6-APB positional isomers, which standard C18 columns often co-elute.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions:

    • 5-APB: 176.1

      
       131.1 (Quant), 176.1 
      
      
      
      103.1 (Qual).
    • 5-MAPB: 190.1

      
       131.1 (Quant), 190.1 
      
      
      
      159.1 (Qual).

Part 4: Data Validation & Quality Assurance

Isomer Separation Verification

A critical failure point in benzofuran analysis is the misidentification of 5-APB as 6-APB (or vice versa). These are positional isomers with identical precursor and product ions.

  • Protocol: You must run a "System Suitability" mix containing both 5-APB and 6-APB standards.

  • Acceptance Criteria: Baseline resolution (

    
    ) must be achieved between the 5-isomer and 6-isomer. If co-elution occurs, adjust the gradient slope or lower the column temperature (e.g., to 30°C).
    
Limit of Detection (LOD)

Using the protocol above, expected performance metrics are:

  • 5-MAPB: LOD

    
     1–5 ng/mL.
    
  • 5-APB: LOD

    
     1–5 ng/mL.
    
  • Linearity: 10 – 1000 ng/mL (

    
    ).
    

References

  • Welter, J., Kavanagh, P., Meyer, M.R., et al. (2015).[3][6] Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry.

  • Cayman Chemical. (n.d.). 5-APB (hydrochloride) Product Information & Spectral Data. Cayman Chemical Reference Standards.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.

Sources

Structural Elucidation of Hydroxybenzofurans via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Diagnostic Guide for Structural Analysis

Executive Summary

In medicinal chemistry, particularly during the optimization of benzofuran-based pharmacophores (e.g., amiodarone analogues, natural products), distinguishing the position of hydroxyl group substitution is critical. While NMR is the gold standard for connectivity, Infrared (IR) Spectroscopy offers a rapid, cost-effective alternative for identifying intramolecular hydrogen bonding .

This guide objectively compares the IR spectral signatures of 7-hydroxybenzofuran (proximal to the furan oxygen) against its isomers (4-, 5-, and 6-hydroxybenzofuran ) and simple phenolic controls. It details the "Dilution Protocol," a self-validating experimental method to differentiate steric proximity effects from concentration-dependent intermolecular interactions.

Technical Analysis: Benzofuran vs. Phenol Alternatives

To interpret the spectra accurately, one must first establish the baseline electronic environment compared to a standard phenol.

The Benzofuran Scaffold

Unlike a simple phenol, the benzofuran ring system introduces a fused furan ring. The oxygen atom within the furan ring (position 1) acts as a weak hydrogen bond acceptor.

  • Electronic Effect: The furan ring is electron-rich but aromatic. It alters the dipole moment of the fused benzene ring.

  • Vibrational Modes: The benzofuran scaffold introduces characteristic C=C stretching vibrations at 1500–1650 cm⁻¹ and C-O-C stretching (furan) around 1030–1150 cm⁻¹ [1][2].

The Critical Variable: Hydroxyl Position

The diagnostic power of IR in this context relies entirely on the position of the hydroxyl group relative to the furan oxygen (O1).

FeatureIsomers 4, 5, 6-OH (Distal)Isomer 7-OH (Proximal)
Interaction Type Intermolecular Only. The OH is too far from the furan oxygen to interact. It behaves like a standard phenol.Intramolecular Potential. The OH is ortho to the furan oxygen, allowing for a stable 5-membered ring-like H-bond interaction.
Concentration Sensitivity High. Spectra change drastically upon dilution (breaking H-bonds).Low. The intramolecular bond persists even in dilute solution.
Diagnostic Utility Indistinguishable from generic phenols without NMR.Unique Spectral Fingerprint due to the "Locking" effect of the internal bond.

Experimental Protocol: The Dilution Study

A self-validating workflow to distinguish Inter- vs. Intramolecular bonding.

Objective: To determine if a shifted OH peak is due to concentration (dimerization) or structural geometry (7-OH proximity).

Step-by-Step Methodology
  • Baseline Scan (Solid State/Neat):

    • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the solid sample.

    • Observation: Expect a broad, strong band at 3200–3500 cm⁻¹ for all isomers due to crystal lattice hydrogen bonding [3].

  • Solution Preparation (High Conc.):

    • Dissolve sample in dry Carbon Tetrachloride (

      
      ) or Dichloromethane (
      
      
      
      ) at ~0.1 M.
    • Note:

      
       is preferred for its IR transparency in the OH region, though safety protocols must be strictly followed.
      
  • The Dilution Series (The Validation Step):

    • Serially dilute the sample to 0.01 M and 0.001 M .

    • Acquire spectra at each concentration using a liquid cell with varying path lengths (to maintain signal intensity).

Decision Logic Visualization

The following diagram illustrates the decision pathway for interpreting the spectral shifts.

IR_Analysis_Workflow Start Unknown Hydroxybenzofuran Sample SolidState Step 1: Solid State (KBr/ATR) Result: Broad Peak 3200-3400 cm⁻¹ Start->SolidState Dilution Step 2: Dilution Study (CCl₄, < 0.005 M) SolidState->Dilution Dissolve & Dilute CheckShift Check OH Region (3500-3650 cm⁻¹) Dilution->CheckShift ResultFree Sharp Peak ~3600-3650 cm⁻¹ (Free OH) CheckShift->ResultFree Shift to Higher Wavenumber ResultBonded Sharp Peak ~3500-3550 cm⁻¹ (Shifted but Sharp) CheckShift->ResultBonded Remains at Lower Wavenumber ConclusionDistal Conclusion: Distal Isomer (4, 5, or 6-OH) Intermolecular bonds broken ResultFree->ConclusionDistal ConclusionProximal Conclusion: Proximal Isomer (7-OH) Intramolecular bond persists ResultBonded->ConclusionProximal

Figure 1: Logical workflow for distinguishing benzofuran isomers via dilution studies. Note the divergence based on peak shifting behavior.

Comparative Data Analysis

The following table summarizes the expected spectral shifts. These values represent typical ranges derived from standard phenolic and heterocyclic data [1][4].

Spectral FeatureStandard Phenol (Control)4-, 5-, 6-Hydroxybenzofuran 7-Hydroxybenzofuran
Solid State

3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)
Dilute Solution

3600–3650 cm⁻¹ (Sharp)3600–3650 cm⁻¹ (Sharp)3500–3580 cm⁻¹ (Sharp)
Shift Cause (Solution) Free HydroxylFree HydroxylIntramolecular H-Bond (OH[1]···O-furan)

Phenolic
~1200–1230 cm⁻¹~1200–1260 cm⁻¹~1200–1260 cm⁻¹
Ring Breathing ~1500, 1600 cm⁻¹~1580–1620 cm⁻¹ (Benzofuran doublet)~1580–1620 cm⁻¹ (Benzofuran doublet)
Key Diagnostic Nuance:

In 7-hydroxybenzofuran , the intramolecular hydrogen bond is weaker than a typical salicylate (OH···C=O) bond because the furan oxygen is an ether-like acceptor (less basic). Therefore, the shift is less dramatic than in salicylic acid, but distinct enough to separate it from the "free" OH of the 4, 5, or 6 isomers [5].

Structural Mechanism Visualization

Understanding the why is as important as the how. The diagram below details the structural constraints leading to the spectral differences.

Structural_Logic Benzofuran Benzofuran Scaffold Pos7 7-Position Substitution Benzofuran->Pos7 PosOther 4, 5, 6-Position Substitution Benzofuran->PosOther Prox Proximity to Furan Oxygen (O1) Pos7->Prox Dist Remote from Furan Oxygen PosOther->Dist Interaction Intramolecular H-Bond Formation (5-membered ring geometry) Prox->Interaction Donor-Acceptor Distance < 2.5Å NoInteraction No Intramolecular Path Dist->NoInteraction Spectrum7 IR Result: Shifted, Concentration-Independent Peak (~3550 cm⁻¹) Interaction->Spectrum7 SpectrumOther IR Result: Free OH Peak in Dilution (~3620 cm⁻¹) NoInteraction->SpectrumOther

Figure 2: Mechanistic pathway showing how steric positioning dictates IR spectral outcomes.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzofuran Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 1-(Benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Compound: 1-(Benzofuran-5-yl)ethanol Chemical Class: Substituted Benzofuran / Benzylic Alcohol Primary Hazard Assumption: Irritant / Potential Carcinogen (Based on benzofuran moiety).[1] Critical Directive: Treat as a high-potency intermediate. Zero skin contact and full inhalation protection are mandatory until specific toxicological data proves otherwise.[1]

ParameterSpecification
Glove Material Nitrile (Double-gloved, >0.11mm) or Silver Shield (Laminate) for prolonged contact.[1]
Respiratory Fume Hood Mandatory .[1] If outside hood, P100/N95 + Organic Vapor cartridge.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1] Face shield if >10g handling.[1]
Storage 2–8°C (Refrigerated), Inert Atmosphere (Argon/Nitrogen recommended).
Spill Agent Vermiculite or activated carbon absorbent.[1] Do NOT use water jet.[1]

Part 1: Risk Assessment & Hazard Identification[1]

The "Black Box" Hazard Protocol

As a research chemical, 1-(Benzofuran-5-yl)ethanol often lacks a fully populated Registry of Toxic Effects of Chemical Substances (RTECS) entry.[1] Therefore, we apply the Structural Moiety Extrapolation method to determine safety protocols.

  • Benzofuran Core: The parent compound, benzofuran, is classified as a Suspected Carcinogen (Category 2) and may cause liver damage (STOT-RE) [1, 2].[1] It is also harmful to aquatic life.[1][2]

  • Benzylic Alcohol Functionality: Adds polarity but retains potential for skin absorption.[1] Analogs like 1-(2,3-dihydro-1-benzofuran-5-yl)ethanol are classified as Skin/Eye/Respiratory Irritants (H315, H319, H335) [3].[1]

Projected GHS Classification[1]
  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

  • H351: Suspected of causing cancer (Precautionary assignment).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation rates of similar aromatic solvents and alcohols.

Hand Protection Strategy

Latex gloves are insufficient for benzofuran derivatives due to poor organic solvent resistance.[1]

Task IntensityRecommended Glove SystemRationale
Incidental Contact (Weighing <100mg)Double Nitrile (0.11 mm min.[1] thickness)Provides >30 mins breakthrough time against incidental splashes.[1] Color indicator gloves recommended.[1]
High Exposure (Synthesis, Spills)Laminate (Silver Shield/4H) under NitrileLaminates provide >4 hours permeation resistance against aromatics.[1] Outer nitrile provides grip.[1]
Respiratory & Body Protection[1]
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Body: Standard cotton lab coat is minimum.[1] For scale-up (>5g), use a Tyvek® disposable apron or sleeve covers to prevent fabric saturation.[1]

  • Eyes: Safety glasses are inadequate for liquid handling.[1] Chemical Splash Goggles are required to seal against vapors and micro-droplets.[1]

Part 3: Operational Protocols

Workflow Logic: Risk Mitigation

The following diagram illustrates the decision-making process for handling this compound safely.

RiskAssessment Start Start: Handling 1-(Benzofuran-5-yl)ethanol CheckState Check Physical State (Solid vs. Viscous Oil) Start->CheckState SolidPath Solid/Powder CheckState->SolidPath LiquidPath Liquid/Oil CheckState->LiquidPath DustRisk Risk: Inhalation of Dust SolidPath->DustRisk VaporRisk Risk: Skin Absorption & Vapor LiquidPath->VaporRisk Control1 Control: Anti-static Gun + Draft Shield in Hood DustRisk->Control1 Control2 Control: Double Nitrile + Syringe Transfer (No Pouring) VaporRisk->Control2 Action Proceed with Synthesis Control1->Action Control2->Action

Figure 1: Operational decision tree for selecting engineering controls based on physical state.

Step-by-Step Handling Procedure
A. Weighing & Transfer[1]
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.[1]

  • Static Control: If solid, use an anti-static gun on the spatula and weighing boat.[1] Benzofuran derivatives can be static-prone, leading to aerosolization.[1]

  • Transfer:

    • Solids: Weigh directly into the tared reaction vessel if possible to avoid secondary transfer.[1]

    • Liquids: Use a positive-displacement pipette or glass syringe.[1] Never pour from the stock bottle; this coats the threads and creates a long-term contamination hazard.[1]

B. Reaction Setup
  • Inerting: Flush the reaction vessel with Nitrogen or Argon.[1] Benzofurans can oxidize or polymerize upon prolonged air exposure [4].[1]

  • Solvent Choice: When dissolving, add solvent slowly to avoid exotherms.[1]

  • Labeling: Mark the vessel clearly with "Caution: Benzofuran Derivative - Toxic."[1]

Part 4: Disposal & Emergency Response[1]

Spill Cleanup Workflow

In the event of a spill outside the fume hood, immediate evacuation of the immediate area is required to allow aerosols to settle.[1]

SpillResponse Spill Spill Detected Assess Assess Volume (<10mL vs >10mL) Spill->Assess Minor Minor (<10mL): Cover with Pad Assess->Minor Major Major (>10mL): Evacuate & Ventilate Assess->Major Clean Absorb with Vermiculite/ Charcoal Minor->Clean Major->Clean After 15 mins Disposal Seal in Double Bag -> hazardous Waste Clean->Disposal

Figure 2: Emergency response logic for chemical spills.

Waste Disposal[1]
  • Classification: Segregate as Halogen-Free Organic Solvent Waste (unless halogenated solvents were used in the reaction).[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Neutralization: Do not attempt to chemically neutralize.[1] Incineration is the only approved disposal method.[1]

References

  • TCI Chemicals. (2025).[1] Safety Data Sheet: 2,3-Benzofuran. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Benzofuran. Retrieved from [1]

  • Apollo Scientific. (2022).[1][3] Safety Data Sheet: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol. Retrieved from [1][3]

  • ECHEMI. (2024).[1] Benzofuran Chemical Properties and Stability. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.